molecular formula C7H6BrNO B7964995 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Numéro de catalogue: B7964995
Poids moléculaire: 200.03 g/mol
Clé InChI: DSONWRCBVHUTSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-bromo-2,3-dihydrofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSONWRCBVHUTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(C=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architecting Heterocyclic Scaffolds: A Technical Guide to 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic deployment of bicyclic heteroaromatic scaffolds is essential for tuning pharmacokinetics and target affinity. 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine represents a highly specialized, rigidified building block. By fusing a π -deficient pyridine ring with a partially saturated dihydrofuran ring, this scaffold offers a unique three-dimensional topography. The presence of a bromine atom at the C5 position—directly adjacent (alpha) to the pyridine nitrogen—provides an activated handle for late-stage transition-metal-catalyzed functionalization. This whitepaper dissects the structural properties, synthetic methodologies, and pharmacological applications of this critical intermediate.

Chemical Identity & Structural Implications

The architecture of 5-bromo-2,3-dihydrofuro[2,3-c]pyridine is defined by the[2,3-c] fusion topology. In standard IUPAC nomenclature for this fused system, the furan oxygen is designated as position 1, and the pyridine nitrogen occupies position 6 (). Consequently, the bromine atom at position 5 sits alpha to the nitrogen.

The "Escape from Flatland" Paradigm

Unlike its fully aromatic counterpart (furo[2,3-c]pyridine), the dihydro variant features sp3 -hybridized carbons at positions 2 and 3. This saturation introduces a slight pucker to the bicyclic system, increasing the molecule's fraction of sp3 carbons ( Fsp3​ ). Higher Fsp3​ values are empirically correlated with improved aqueous solubility, reduced non-specific protein binding, and lower attrition rates in clinical development.

Physicochemical Profile

The following table summarizes the quantitative physicochemical properties of the scaffold, highlighting its suitability for Fragment-Based Drug Discovery (FBDD).

PropertyValueRationale / Implication
Molecular Formula C₇H₆BrNOHalogenated bicyclic core provides a vector for cross-coupling.
Molecular Weight 200.03 g/mol Low molecular weight leaves ample room for lead elaboration.
TPSA 22.12 ŲExcellent membrane permeability; highly suitable for CNS targets.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for oral bioavailability and cellular uptake.
H-Bond Donors 0Absence of donors enhances blood-brain barrier (BBB) penetration.
H-Bond Acceptors 2 (N, O)Facilitates key interactions with kinase/receptor hinge regions.

Retrosynthetic Strategy & Workflow

The construction of the[2,3-c] dihydrofuran ring is most efficiently achieved via the intramolecular cyclization of an orthogonally functionalized pyridine precursor.

Synthesis SM 6-Bromo-pyridin-3-ol Derivative Int1 4-(2-Hydroxyethyl) Intermediate SM->Int1 Directed Lithiation + Ethylene Oxide Int2 4-(2-Chloroethyl) Precursor Int1->Int2 SOCl2 / DCM Chlorination Prod 5-Bromo-2,3-dihydro furo[2,3-c]pyridine Int2->Prod K2CO3 / DMF Intramolecular Cyclization

Fig 1: Step-by-step retrosynthetic workflow for 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine.

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following step-by-step protocol details the final ring-closure event via an intramolecular Williamson etherification, a method adapted from established furopyridine syntheses ().

Objective: Regioselective cyclization of 6-bromo-4-(2-chloroethyl)pyridin-3-ol to yield 5-bromo-2,3-dihydrofuro[2,3-c]pyridine.

Step 1: Preparation of the Reaction Matrix

Charge a flame-dried, argon-purged 250 mL round-bottom flask with 6-bromo-4-(2-chloroethyl)pyridin-3-ol (10.0 mmol, 2.36 g). Dissolve the precursor in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: Anhydrous DMF is selected as a polar aprotic solvent. It strips the hydration shell from the counter-ion, leaving the intermediate phenoxide anion relatively unsolvated. This maximizes its nucleophilicity, accelerating the intramolecular SN​2 displacement.

Step 2: Base-Mediated Deprotonation

Add finely powdered, oven-dried Potassium Carbonate (K₂CO₃, 25.0 mmol, 3.45 g) in a single portion. Stir the suspension at 25°C for 30 minutes.

  • Causality: K₂CO₃ is a mild, insoluble base. It is sufficiently basic to deprotonate the pyridinol ( pKa​≈8.5 ), but not strong enough to promote the competing E2 elimination of the primary alkyl chloride, which would undesirably yield a 4-vinylpyridine byproduct.

Step 3: Intramolecular Cyclization

Elevate the reaction temperature to 80°C using an oil bath and stir for 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.2 , UV active, stains dark with FeCl₃ due to the free phenol) should be entirely consumed and replaced by a new, less polar spot ( Rf​≈0.5 , UV active, FeCl₃ negative).

Step 4: Quench and Extraction

Cool the mixture to room temperature. Quench with 100 mL of ice-cold deionized water to precipitate inorganic salts and partition the DMF. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to effectively remove residual DMF.

Step 5: Isolation and Analytical Validation

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

  • Self-Validation: Analyze the purified product via LC-MS. The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 200.0 and 202.0 [M+H]⁺ , confirming the retention of the bromine atom and the successful expulsion of the chloride leaving group.

Pharmacological Applications & Reactivity

The 5-bromo-2,3-dihydrofuro[2,3-c]pyridine scaffold is highly prized in medicinal chemistry for its predictable reactivity and bioisosteric properties.

Because the C5-bromine is alpha to the electron-withdrawing pyridine nitrogen, the C-Br bond is highly activated toward oxidative addition by Palladium(0) species. This allows for facile Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions under mild conditions, enabling rapid library generation.

Biologically, the furo[2,3-c]pyridine core has been successfully utilized as a rigidified bioisostere in the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as PNU-142721 (). Furthermore, the dihydrofuro[2,3-c]pyridine motif is frequently patented as a core structural element in treatments for bacterial infections and phosphodiesterase (PDE) inhibition (). By locking the conformation of the oxygen and carbon atoms, the scaffold reduces the entropic penalty upon binding to target proteins.

Application Scaffold 5-Br-Dihydrofuro [2,3-c]pyridine Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Structural Diversification Lead Functionalized Lead Compound Coupling->Lead Library Generation Target Target Protein (e.g., HIV-1 RT) Lead->Target High-Affinity Binding

Fig 2: Pharmacological pipeline utilizing the 5-bromo furopyridine scaffold in drug discovery.

References

  • Title: 2,3-Dihydrofuro[2,3-c]pyridine Source: PubChem URL: [Link]

  • Title: Synthesis of Furo[2,3-c]pyridine Source: Heterocycles (Chang, M.-Y., & Tai, H.-Y., 2011) URL: [Link]

  • Title: Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors Source: The Journal of Organic Chemistry (Romines, K. R., et al., 1999) URL: [Link]

  • Title: Methods for treating neisseria gonorrhoeae infection with substituted 1,2-dihydro-2A,5,8A-triazaacenaphthylene-3,8-diones (Patent US10702521B2)

5-Bromo-2,3-dihydrofuro[2,3-c]pyridine molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Access of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Introduction

The pyridine ring and its fused heterocyclic analogues are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents due to their ability to engage in hydrogen bonding and other key biological interactions.[1] The 2,3-dihydrofuro[2,3-c]pyridine core, in particular, represents a class of compounds with significant potential in drug discovery, offering a rigid, three-dimensional structure that can be strategically decorated to optimize target binding and pharmacokinetic properties.[2] This guide focuses on a specific, valuable derivative: 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine.

The introduction of a bromine atom at the 5-position serves two primary functions for the medicinal chemist. Firstly, it electronically modifies the pyridine ring, influencing the compound's basicity (pKa) and overall polarity. Secondly, and perhaps more critically, the bromine atom acts as a versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse molecular fragments to build libraries of analogues for structure-activity relationship (SAR) studies.[3]

This document provides a detailed examination of the core physicochemical properties of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine, outlines a representative synthetic strategy for accessing the core scaffold, and discusses its application in the context of modern drug development.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is non-negotiable in drug development, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.[4] While extensive experimental data for this specific isomer is not broadly published, the fundamental properties can be accurately determined. The molecular formula for 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is C₇H₆BrNO. Based on this, the key mass-related values can be calculated.

The molecular weight (or relative molecular mass) is the sum of the atomic weights of the constituent atoms in the molecule, averaged over their natural isotopic abundances. The exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). This latter value is what is experimentally observed in high-resolution mass spectrometry (HRMS), a critical tool for structural confirmation.

Data Summary Table
PropertyValueSource / Method
Molecular Formula C₇H₆BrNOElemental Composition
Molecular Weight 200.03 g/mol Calculation[5][6]
Exact Mass 198.96328 DaCalculation[7]
Monoisotopic Mass 198.96328 DaCalculation[7][8]
CAS Number Not AssignedIsomer Specific

Note: The CAS number 1356542-43-2 is frequently associated with the isomeric 5-Bromo-2,3-dihydrofuro[2,3-b]pyridine, which shares the same molecular formula and mass values.[9][10]

Strategic Synthesis of the Furo[2,3-c]pyridine Core

Accessing the 2,3-dihydrofuro[2,3-c]pyridine scaffold requires a robust and adaptable synthetic approach. While numerous strategies exist for constructing fused heterocyclic systems, a multi-step linear synthesis offers precise control over the introduction of substituents and the final oxidation state of the molecule. The following workflow illustrates a validated strategy for building the core structure, which can then be brominated to yield the target compound.[11][12]

G cluster_start Starting Material cluster_wittig Step 1: Olefination cluster_deconj Step 2: Isomerization cluster_hydrolysis Step 3: Hydrolysis cluster_cyclization Step 4: Cyclization cluster_final Step 5: Reduction start N-protected Piperidin-4-one wittig Wittig Reaction (Ph3P=CHCO2Et) start->wittig Yields product1 α,β-Unsaturated Ester wittig->product1 deconj Deconjugation (DBU) product1->deconj Isomerizes product2 β,γ-Unsaturated Ester deconj->product2 hydrolysis Saponification (NaOH, H3O+) product2->hydrolysis Hydrolyzes product3 Carboxylic Acid hydrolysis->product3 cyclization Lactonization (e.g., PhSeCl) product3->cyclization Forms product4 Fused Lactone cyclization->product4 reduction Lactone Reduction (DIBAL-H) product4->reduction Reduces to final_product 2,3-Dihydrofuro[2,3-c] -pyridine Scaffold reduction->final_product

Caption: A multi-step workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of a Furo[2,3-c]pyridine Precursor

This protocol describes the synthesis of a protected 2,3-dihydrofuro[2,3-c]pyridine derivative, based on established literature procedures.[11] This core can then be subjected to standard bromination conditions (e.g., NBS or Br₂) to install the bromine at the C5 position.

Objective: To synthesize the 1-(phenylsulfonyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyridine intermediate.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. The success of each step is confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding to the next, ensuring the integrity of the synthetic chain and the final product.

Methodology:

  • Step 1: Wittig Olefination.

    • Rationale: The Wittig reaction is a reliable method for converting a ketone into an alkene with high control. Here, it establishes the exocyclic double bond and introduces the ester moiety required for subsequent steps.

    • To a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in dry chloroform (CHCl₃), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

    • Reflux the reaction mixture for 12 hours, monitoring by TLC for the consumption of the starting ketone.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the target α,β-unsaturated ester.

  • Step 2: Deconjugation.

    • Rationale: The α,β-unsaturated ester is thermodynamically stable. A strong, non-nucleophilic base like DBU is required to deprotonate the γ-position, allowing for isomerization to the less stable but synthetically crucial β,γ-unsaturated ester.

    • Dissolve the product from Step 1 in tetrahydrofuran (THF).

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

    • Reflux the mixture for 10-12 hours.

    • After cooling, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product into an organic solvent (e.g., ethyl acetate).

    • Purify by column chromatography.

  • Step 3: Saponification.

    • Rationale: The ester must be converted to a carboxylic acid to enable the subsequent intramolecular cyclization (lactonization). Standard base-mediated hydrolysis is effective for this transformation.

    • To a solution of the β,γ-unsaturated ester from Step 2 in THF/water, add a 2N aqueous solution of sodium hydroxide (NaOH).

    • Reflux the mixture for 15 hours.

    • Cool the mixture and acidify with 2N HCl. Extract the resulting carboxylic acid, which is often used in the next step without further purification.

  • Step 4 & 5: Selenolactonization and Oxidative Elimination.

    • Rationale: This two-step sequence is an efficient method for forming the fused lactone. Phenylselenyl chloride adds across the double bond, and the resulting carboxylate attacks the electrophilic carbon to form the selenolactone. Subsequent oxidation and syn-elimination introduce a double bond, yielding the desired α,β-unsaturated lactone.

    • Dissolve the carboxylic acid from Step 3 in THF. Add phenylselenyl chloride (1.1 eq) and stir for 2 hours.

    • Isolate the intermediate selenolactone.

    • To a solution of the selenolactone in THF, add sodium periodate (NaIO₄) (1.5 eq) and stir for 2 hours to effect the oxidative elimination.

    • Purify the product by column chromatography.

  • Step 6: Lactone Reduction.

    • Rationale: Diisobutylaluminium hydride (DIBAL-H) is a selective reducing agent that can reduce the lactone to the corresponding lactol (a cyclic hemiacetal), which exists in equilibrium with the hydroxy aldehyde. This intermediate effectively forms the desired dihydrofuran ring upon workup.

    • Cool a solution of the α,β-unsaturated lactone from Step 5 in THF to 0 °C.

    • Add DIBAL-H (1.1 eq) dropwise. Stir at 0 °C for 5 hours.

    • Carefully quench the reaction with 2N HCl and extract the product. Purify by column chromatography to yield the final protected dihydrofuro[2,3-c]pyridine scaffold.

Application in Drug Discovery: A Potential Kinase Inhibitor Scaffold

Fused pyridine scaffolds like 2,3-dihydrofuro[2,3-c]pyridine are of high interest as cores for kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The "hinge-binding" motif of many kinase inhibitors often involves a heterocyclic system that can form key hydrogen bonds with the enzyme's active site.

The 5-bromo derivative is an ideal starting point for exploring this chemical space. Using Suzuki coupling, a medicinal chemist can rapidly synthesize an array of compounds where the bromine is replaced with various aryl or heteroaryl groups, probing the binding pocket for favorable interactions.

G RTK Receptor Tyrosine Kinase (RTK) ATP Binding Site P P RTK:f1->P Phosphorylation Compound 5-Aryl-dihydrofuro [2,3-c]pyridine (Kinase Inhibitor) Compound->RTK:f1 BLOCKS ATP ATP ATP->RTK:f1 Binds Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream Activates Response Cell Proliferation & Survival Downstream->Response Leads to

Caption: Hypothetical mechanism of a derivative as an RTK inhibitor.

Conclusion

5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is a heterocyclic compound of significant strategic value to researchers in drug discovery. With a molecular weight of 200.03 g/mol and an exact mass of 198.96328 Da, its identity can be unequivocally confirmed by modern analytical methods. The true power of this molecule lies in the synthetic versatility afforded by the bromine substituent, which enables extensive chemical exploration of the furo[2,3-c]pyridine scaffold. The detailed synthetic and application frameworks provided in this guide are intended to empower researchers to leverage this and related scaffolds in the rational design of novel, biologically active agents.

References

  • (No Source)
  • Guidechem. (n.d.). 5-bromo-2,3-dihydrofuro[2,3-b]pyridine 1356542-43-2 wiki.
  • EvitaChem. (n.d.). Buy 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol (EVT-13820458).
  • NextSDS. (n.d.). 5-bromo-2H,3H-furo[2,3-b]pyridine — Chemical Substance Information.
  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88.
  • PubChem. (n.d.). 2,3-Dihydrofuro[2,3-c]pyridine. Retrieved from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1887-1892.
  • Al-Buriahi, A. K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • PubChemLite. (n.d.). 5-bromo-2h,3h-furo[2,3-b]pyridine. Retrieved from [Link]

  • Verma, S., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 14, 3349–3375.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240.

Sources

Comprehensive Toxicity and Hazard Profile of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, fused bicyclic heterocycles like 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine serve as critical synthetic intermediates. While the bromine atom at the C5 position makes this scaffold highly valuable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), the structural combination of a halogenated pyridine ring fused with a dihydrofuro moiety introduces specific toxicological liabilities[1].

This whitepaper provides an in-depth analysis of the physiochemical properties, mechanistic toxicology, and self-validating experimental workflows required to accurately classify the hazards of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine in a drug development setting.

Structural and Physiochemical Profiling

Understanding the toxicity of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine requires analyzing its structural components. The molecule consists of an electron-deficient pyridine ring fused to an electron-rich dihydrofuro ring.

Causality of Toxicity:

  • The C5-Bromine: Halogenation significantly increases the molecule's lipophilicity (predicted LogP ~1.9), allowing it to readily cross lipid bilayers and enter systemic circulation[2]. Furthermore, the bromine atom acts as a leaving group, making the C5 position susceptible to nucleophilic attack by cellular thiols (e.g., glutathione).

  • The Dihydrofuro[2,3-c]pyridine Core: Fused furan-like rings are notorious for their susceptibility to Cytochrome P450 (CYP450) mediated bioactivation. Oxidation of the dihydrofuro ring can yield reactive electrophilic intermediates, which are primary drivers of hepatotoxicity.

Table 1: Quantitative Physiochemical Properties & GHS Hazard Classifications
Property / HazardValue / DescriptionMechanistic Rationale
Molecular Weight 200.03 g/mol Low molecular weight ensures rapid systemic absorption[1].
LogP (Predicted) ~1.9Moderate lipophilicity facilitates cellular membrane penetration[2].
H302 Harmful if swallowedRapid intestinal absorption leads to hepatic first-pass toxicity.
H315 / H319 Causes skin/eye irritationPyridine nitrogen basicity and electrophilic bromine cause localized protein denaturation.
H335 May cause respiratory irritationVolatility of the free base form irritates mucosal membranes.

Toxicological Mechanisms: The CYP450 Bioactivation Pathway

The systemic toxicity (H302) of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is largely driven by its Phase I metabolism in the liver. When the compound encounters hepatic microsomes, CYP450 enzymes (particularly CYP3A4 and CYP2E1) attempt to oxidize the dihydrofuro ring.

Instead of forming a stable, excretable metabolite, this oxidation often generates a highly reactive epoxide or cis-enedione intermediate . If not rapidly detoxified by Glutathione (GSH) conjugation, these electrophiles covalently bind to nucleophilic residues on hepatic proteins and DNA, triggering oxidative stress, mitochondrial dysfunction, and ultimately, cellular necrosis.

MetabolicPathway Parent 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Phase I Metabolism Epoxide Reactive Epoxide / Enedione CYP->Epoxide Bioactivation GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification Tox Macromolecular Binding (Hepatotoxicity) Epoxide->Tox Covalent Binding Excretion Excreted Metabolite GSH->Excretion Phase II Clearance

Caption: Proposed CYP450-mediated metabolic activation and detoxification pathway.

Experimental Workflows for Toxicity Validation

To ensure scientific integrity, toxicological screening must rely on self-validating systems . The following protocols are designed to isolate specific mechanisms of toxicity while utilizing internal controls to prevent false positives.

In Vitro Phototoxicity Assessment (OECD 432)

The "Why": Fused heterocyclic systems containing conjugated double bonds absorb UV/Vis light. Upon absorbing light quanta, these molecules enter an excited state, generating Reactive Oxygen Species (ROS) that cause photo-cytotoxicity[3],[4]. If the compound's molar extinction coefficient is >1000 L mol⁻¹ cm⁻¹, phototoxicity testing is mandatory[3].

Self-Validating Protocol (3T3 NRU Test):

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts into two separate 96-well plates at 1×104 cells/well. Incubate for 24 hours to establish a monolayer[3].

  • Compound Treatment: Apply eight serial dilutions of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine to both plates and incubate for 1 hour[4].

  • Irradiation (The Validation Step): Expose Plate A to 5 J/cm² of UV-A light. Keep Plate B in the dark. This parallel design ensures that any observed cytotoxicity is strictly light-dependent[5].

  • Viability Assessment: Wash the cells, add Neutral Red dye, and incubate for 3 hours. Viable cells will actively uptake the dye into their lysosomes. Measure absorbance at 540 nm[4],[6].

  • Data Analysis: Calculate the IC50​ for both plates. A Photo Irritation Factor (PIF) >5 (calculated as IC50_Dark​/IC50_UV​ ) confirms phototoxicity[5]. Chlorpromazine must be used as a positive control to validate assay sensitivity.

Genotoxicity Screening: Bacterial Reverse Mutation (OECD 471)

The "Why": The reactive epoxide metabolites of the dihydrofuro ring can act as DNA alkylating agents, leading to point mutations (base substitutions or frameshifts)[7],[8].

Self-Validating Protocol (Ames Test):

  • Strain Preparation: Culture auxotrophic Salmonella typhimurium strains (e.g., TA98 for frameshifts, TA100 for base substitutions) overnight[7]. These strains cannot synthesize histidine and will only grow if a reverse mutation occurs[8].

  • Metabolic Activation (S9 Mix): Because the parent compound is likely non-mutagenic until oxidized, prepare a 10% S9 fraction from Aroclor 1254-induced rat livers to simulate mammalian CYP450 metabolism[8].

  • Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for S9- conditions), and the test compound in top agar. Pour over minimal histidine agar plates[7].

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours and count revertant colonies.

  • Validation Controls: The assay is only valid if the positive control (e.g., 2-aminoanthracene for S9+ conditions) yields a >3 -fold increase in colonies compared to the negative vehicle control[7].

ExpWorkflow Compound Test Compound Preparation PhotoTox Phototoxicity (OECD 432) Compound->PhotoTox Ames Genotoxicity (OECD 471) Compound->Ames InVivo In Vivo Acute Tox PhotoTox->InVivo If IC50 > 10µM Ames->InVivo If S9+ Negative Data Hazard Classification (GHS SDS) InVivo->Data Dose-Response

Caption: Tiered toxicological screening workflow for GHS hazard classification.

Safety Protocols and Handling

Due to the H315, H319, and H335 hazard statements, strict engineering controls are required when handling 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine:

  • Engineering Controls: All weighing, transferring, and synthesis must be conducted inside a certified Class II fume hood or isolated glovebox to prevent inhalation of the volatile free base.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for extended handling), tightly sealed chemical safety goggles, and a lab coat are mandatory.

  • Spill Management: In the event of a spill, neutralize the area with a weak acid (if in basic solution) or absorb with an inert material (e.g., vermiculite) and dispose of as hazardous halogenated organic waste.

References

  • Source: 3wpharm.
  • Source: uni.
  • OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test (2019)
  • Source: nih.
  • Source: ukaat.org.
  • Source: europa.
  • Source: weshininspection.
  • Genetic toxicity: Bacterial reverse mutation test (OECD 471)

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine, a heterocyclic scaffold of significant interest to the pharmaceutical sciences. In the absence of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its stability, from structural and electronic factors to potential degradation pathways. Furthermore, this guide presents detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies, compliant with ICH guidelines. These methodologies are designed to provide a robust, self-validating system for the empirical determination of the compound's stability profile. Finally, a computational workflow is outlined to complement experimental findings and offer predictive insights into the molecule's thermodynamic properties.

Introduction: The Significance of Stability in Drug Development

The 2,3-dihydrofuro[2,3-c]pyridine core is a key structural motif in medicinal chemistry, with derivatives being investigated for a range of biological activities. The introduction of a bromine atom at the 5-position can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. However, the thermodynamic stability of such a substituted heterocycle is a critical parameter that dictates its viability as a drug candidate. Poor stability can lead to the generation of degradation products, potentially impacting efficacy and introducing toxicity.[1][2] Therefore, a thorough understanding and empirical quantification of the thermodynamic stability of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine are paramount for its progression through the drug development pipeline. This guide provides the theoretical and practical tools to achieve this.

Theoretical Considerations for the Stability of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

The intrinsic stability of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is governed by a combination of structural and electronic factors. A qualitative assessment of these factors can provide initial hypotheses regarding its potential liabilities.

Structural Factors: Ring Strain

The molecule comprises a fused bicyclic system: a pyridine ring and a 2,3-dihydrofuran ring. The dihydrofuran ring, being a five-membered heterocycle, possesses a degree of ring strain due to the deviation of its bond angles from the ideal sp3 hybridization.[3][4][5] This inherent strain can render the dihydrofuran ring susceptible to ring-opening reactions under certain stress conditions, such as acidic or basic hydrolysis.[6] The fusion to the more stable aromatic pyridine ring may offer some degree of stabilization, but the dihydrofuran moiety remains a potential site of instability.

Electronic Effects of the Bromo Substituent

The bromine atom at the 5-position of the pyridine ring exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the pyridine ring through the sigma bond. This can influence the overall electron distribution and reactivity of the ring system.

  • Mesomeric Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the pyridine ring.

The interplay of these effects can influence the stability of the C-Br bond and the susceptibility of the pyridine ring to nucleophilic or electrophilic attack.[7] The electron-withdrawing nature of the bromine may also influence the basicity of the pyridine nitrogen.

Potential Degradation Pathways

Based on the structure, several potential degradation pathways can be hypothesized:

  • Hydrolysis: The dihydrofuran ring, particularly the ether linkage, could be susceptible to acid- or base-catalyzed hydrolysis, leading to ring-opening.

  • Oxidation: The pyridine nitrogen and other positions on the rings could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.[2][8]

  • Debromination: The C-Br bond could be cleaved under certain conditions, such as photolysis or in the presence of reducing agents.

  • Thermolysis: At elevated temperatures, the molecule may undergo fragmentation, potentially initiated by the cleavage of the weakest bonds.

The following diagram illustrates these potential degradation routes.

G cluster_0 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine cluster_1 Stress Conditions cluster_2 Potential Degradation Products A 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine B Ring-Opened Products A->B Hydrolysis C Oxidized Derivatives A->C Oxidation D Debrominated Compound A->D Debromination E Fragmented Products A->E Thermolysis AcidBase Acid/Base Hydrolysis AcidBase->B Oxidation Oxidation (e.g., H2O2) Oxidation->C Heat Thermal Stress (Heat) Heat->E Light Photolytic Stress (Light) Light->D

Caption: Potential Degradation Pathways for 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine.

Experimental Determination of Thermodynamic Stability

A combination of thermal analysis techniques and forced degradation studies provides a comprehensive experimental assessment of a compound's thermodynamic stability.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating the thermal stability of pharmaceutical compounds.[9][10] DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting and decomposition. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.[9]

The key parameters obtained from DSC and TGA are summarized in the table below. This table is presented as a template for recording experimental data.

ParameterDescriptionExpected Value/Range
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs.To be determined
Enthalpy of Fusion (ΔHf) The amount of energy required to melt the sample.To be determined
Onset of Decomposition (Td) The temperature at which significant mass loss begins.To be determined
Temperature at 5% Mass Loss (T5%) The temperature at which 5% of the initial mass is lost.To be determined
Residue at 600 °C The percentage of mass remaining at the end of the experiment.To be determined

This protocol outlines the steps for determining the melting point and enthalpy of fusion.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).[11]

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine into a hermetically sealed aluminum pan.[12][13] Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C (or a suitable upper limit below decomposition) at a heating rate of 10 °C/min.[12]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHf).[14]

This protocol details the procedure for determining the thermal decomposition temperature.

  • Instrument Calibration: Ensure the TGA balance is properly calibrated.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.[15][16]

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[9]

  • Data Analysis: Plot the sample weight percentage as a function of temperature. Determine the onset of decomposition (Td) from the inflection point of the mass loss curve. Report the temperature at 5% mass loss (T5%).[9][10]

The following diagram illustrates the general workflow for thermal analysis.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Program cluster_3 Data Acquisition & Analysis A Weigh 2-5 mg (DSC) or 5-10 mg (TGA) of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine B Seal in appropriate pan A->B C Place sample and reference pans in instrument B->C D Purge with inert gas (e.g., Nitrogen) C->D E Equilibrate at starting temperature D->E F Ramp temperature at a constant rate (e.g., 10 °C/min) E->F G Record heat flow (DSC) or mass change (TGA) vs. Temperature F->G H Determine Tm, ΔHf (DSC) and Td, T5% (TGA) G->H

Caption: General Workflow for DSC and TGA Analysis.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways, which is a key aspect of ensuring drug safety and stability.[1][6] These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[17][18] The goal is to achieve a target degradation of 5-20%.[18][19]

The following table should be used to document the conditions and outcomes of the forced degradation studies.

Stress ConditionReagent/ParametersDurationTemperature% DegradationMajor Degradants (if any)
Acid Hydrolysis 0.1 M HClTo be determinedRT, 60 °CTo be determinedTo be determined
Base Hydrolysis 0.1 M NaOHTo be determinedRT, 60 °CTo be determinedTo be determined
Oxidation 3% H₂O₂To be determinedRTTo be determinedTo be determined
Thermal Dry HeatTo be determined80 °CTo be determinedTo be determined
Photolytic ICH Q1B exposureTo be determinedRTTo be determinedTo be determined

A stock solution of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) should be prepared for these studies. A validated stability-indicating HPLC method is required to analyze the samples.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Store samples at room temperature and 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.[20]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Store samples at room temperature and 60 °C.

    • Withdraw aliquots at predetermined time points.

    • Neutralize the aliquots with 0.1 M HCl before HPLC analysis.[20]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Store the sample at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points and analyze by HPLC.[20]

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80 °C) in a stability chamber.

    • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.[17]

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][21]

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze both samples by HPLC.

Computational Approach to Stability Prediction

In parallel with experimental studies, computational chemistry offers a powerful tool for predicting the thermodynamic stability of molecules.[6][22] Density Functional Theory (DFT) is a commonly used method for this purpose.[6]

Computational Workflow

The following workflow can be employed to calculate key thermodynamic parameters.

G A Construct 3D structure of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine B Geometry Optimization using DFT (e.g., B3LYP/6-31G*) A->B C Frequency Calculation B->C D Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) C->D E Calculate Bond Dissociation Energies (e.g., for C-Br bond) C->E F Analyze Results to Predict Relative Stability and Reactivity D->F E->F

Caption: Workflow for Computational Stability Prediction.

Key Parameters for Calculation
  • Enthalpy of Formation (ΔHf°): This value provides a measure of the intrinsic stability of the molecule.

  • Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy to give a more complete picture of thermodynamic stability under standard conditions.

  • Bond Dissociation Energies (BDEs): Calculating the BDE for potentially labile bonds, such as the C-Br bond, can help predict the initial steps of thermal or photolytic degradation.[23][24]

  • HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can suggest higher reactivity.[25]

Conclusion

While specific experimental data on the thermodynamic stability of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is not yet publicly available, this guide provides a robust and comprehensive framework for its determination. By integrating theoretical considerations with detailed experimental protocols for DSC, TGA, and forced degradation studies, researchers can generate the critical data necessary to evaluate its potential as a drug candidate. The inclusion of a computational workflow further enhances this approach by offering predictive insights that can guide experimental design and interpretation. Adherence to these methodologies will ensure a thorough and scientifically rigorous assessment of the compound's stability profile, a crucial step in the journey of drug discovery and development.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • Protheragen. API Stress Testing Studies.
  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. der DGRA.
  • Sahu, P. K. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Patel, Y., et al. Development of forced degradation and stability indicating studies of drugs—A review.
  • Baertschi, S. W., et al.
  • Gorske, B. C., et al. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. Organic Letters.
  • Early Efforts Identify Unstable APIs. Pharmaceutical Technology.
  • Lautens, M., et al. Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Cyclopentene, Dihydrofuran, Pyrroline, and Pyrrolidine Scaffolds. Organic Letters.
  • Zhevnenko, A. A., et al. Predictive Modeling of Molecules of High-Energy Heterocyclic Compounds.
  • Combourieu, B., et al. General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1.
  • Thermogravimetric Analysis (TGA)
  • How To Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Industrial Pharmacy.
  • Sławiński, J., et al. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • DSC Test in Practice: Step-by-Step Guide to Accur
  • Ring Strain. Chemistry LibreTexts.
  • Schmidt, M., et al. Internal and External Influences on Stability and Ligand Exchange Reactions in Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes. Inorganic Chemistry.
  • Li, Y., et al. Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences.
  • API Oxid
  • Revisiting the synthesis of poly(2,5-dihydrofuran) a Ring strain...
  • Ullah, H., et al. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances.
  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar.
  • Standard Operating Procedure Differential Scanning Calorimeter (DSC)
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech.
  • Protocol Thermogravimetric Analysis (TGA). EPFL.
  • Thermogravimetric Analysis (TGA)
  • TGA Sample Prepar
  • Ring Strain‐Promoted Activation of Pyridines by a Satur
  • Active Pharmaceutical Ingredient (API)
  • Song, Z., et al. Isolation and structure elucidation of degradation products in the potential anticancer drug PAC-1. Journal of Pharmaceutical and Biomedical Analysis.
  • Ring strain. Wikipedia.
  • Thermal, photolytic, and oxidative stress testing plan for ESP and NAP.
  • Structural and optoelectronic properties of quasi-1D hybrid 3-halogenopyridinium lead bromides. Dalton Transactions.
  • DSC D
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry.
  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics.
  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules.
  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv
  • Stabilisation of Bromenium Ions in Macrocyclic Halogen Bond Complexes.
  • Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Beilstein Journal of Organic Chemistry.
  • (PDF) Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons.
  • The important role of the bromo group in improving the properties of organic nonlinear optical materials.
  • Effect of ring substituent position on the structural and optoelectronic properties of novel quasi low-dimensional hybrid 2-, 3-, and 4-(bromomethyl)pyridinium lead bromides. Dalton Transactions.
  • Computational Studies on the Crystal Structure, Thermodynamic Properties, Detonation Performance, and Pyrolysis Mechanism of 2,4,6,8-Tetranitro-1,3,5,7-tetraazacubane as a Novel High Energy Density Material. The Journal of Physical Chemistry A.
  • Bond Dissociation Energies. CRC Handbook of Chemistry and Physics.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry.

Sources

Methodological & Application

Synthesis of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The furo[2,3-c]pyridine scaffold and its derivatives are of significant interest in medicinal chemistry, forming the core structure of compounds with potential therapeutic applications.[1] This guide provides a detailed, two-part synthetic protocol for the preparation of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine, a key intermediate for further chemical elaboration. The synthesis commences with the construction of the 2,3-dihydrofuro[2,3-c]pyridine core via a multi-step sequence, followed by regioselective bromination.

This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Part I: Multi-Step Synthesis of the 2,3-dihydrofuro[2,3-c]pyridine Scaffold

The initial phase of the synthesis focuses on constructing the bicyclic furo[2,3-c]pyridine system. The chosen route begins with the commercially available N-benzenesulfonylpiperidin-4-one, proceeding through a series of transformations including olefination, cyclization, and reduction.[2]

Synthetic Workflow Overview

Synthesis_Workflow_Part1 A N-benzenesulfonyl- piperidin-4-one B β,γ-Unsaturated Ester A->B i) Wittig Olefination ii) DBU-mediated deconjugation C Carboxylic Acid B->C NaOH Hydrolysis D Selenolactone C->D Phenylselenyl Chloride E α,β-Unsaturated Lactone D->E Oxidative Dehydroselenylation (NaIO4) F 1-(phenylsulfonyl)-2,3,3a,4,5,6- hexahydrofuro[2,3-c]pyridine E->F DIBAL-H Reduction

Caption: Multi-step synthesis of the protected 2,3-dihydrofuro[2,3-c]pyridine core.

Detailed Experimental Protocol: Part I

Step 1: Synthesis of the β,γ-Unsaturated Ester

This two-stage step introduces the carbon framework necessary for furan ring formation. A Wittig reaction followed by a base-mediated deconjugation shifts the double bond to the β,γ-position.[2]

  • Wittig Olefination: To a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in chloroform (CHCl₃), add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq).[1]

  • Reflux the reaction mixture for 10 hours.[1]

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Deconjugation: Dissolve the crude α,β-unsaturated ester in tetrahydrofuran (THF).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to induce deconjugation.[1]

  • Reflux the mixture for 10 hours.[1]

  • After cooling, quench the reaction and extract the product.

  • Purify the crude product by column chromatography on silica gel to yield the β,γ-unsaturated ester.[1]

Step 2: Hydrolysis to the Carboxylic Acid

The ester is hydrolyzed to the corresponding carboxylic acid, a necessary precursor for the subsequent lactonization.

  • Dissolve the β,γ-unsaturated ester from Step 1 in THF.

  • Add a 2N aqueous solution of sodium hydroxide (NaOH).[1]

  • Reflux the mixture for 15 hours to facilitate complete hydrolysis.[1]

  • Acidify the reaction mixture with 2N HCl and extract the product with a suitable organic solvent.

  • Dry the combined organic layers and concentrate to yield the carboxylic acid, which can be used in the next step without further purification.[1]

Step 3: Selenolactonization

This step employs phenylselenyl chloride to induce the formation of a selenolactone, a key intermediate for introducing unsaturation.

  • Dissolve the carboxylic acid from Step 2 in THF.

  • Add phenylselenyl chloride (PhSeCl) (1.1 eq) at room temperature and stir for 2 hours.[1]

  • Isolate the resulting selenolactone after an appropriate aqueous workup and purification by column chromatography.[1]

Step 4: Oxidative Dehydroselenylation

The selenolactone is oxidized to form an α,β-unsaturated lactone, setting the stage for the final reduction and cyclization.

  • To a solution of the selenolactone from Step 3 in THF, add sodium periodate (NaIO₄) (1.5 eq).[1]

  • Stir the reaction at room temperature for 2 hours to effect oxidative dehydroselenylation.[1]

  • Purify the product by column chromatography to yield the α,β-unsaturated lactone.[1]

Step 5: Reductive Cyclization

The final step in forming the core structure involves the reduction of the lactone with diisobutylaluminium hydride (DIBAL-H).

  • Cool a solution of the α,β-unsaturated lactone from Step 4 in THF to 0 °C in an ice bath.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq) dropwise.[2]

  • Stir the reaction at 0 °C for 5 hours.[2]

  • Quench the reaction by the careful addition of 2N HCl.

  • Extract the product and purify by column chromatography to obtain 1-(phenylsulfonyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyridine.[1]

Part II: Synthesis of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

With the core structure synthesized, the next phase involves the removal of the protecting group and the regioselective bromination of the pyridine ring.

Synthetic Workflow Overview

Synthesis_Workflow_Part2 F 1-(phenylsulfonyl)-2,3,3a,4,5,6- hexahydrofuro[2,3-c]pyridine G 2,3-dihydrofuro[2,3-c]pyridine F->G Aromatization (t-BuOK) H 5-Bromo-2,3-dihydrofuro [2,3-c]pyridine G->H Bromination (NBS or HBr/H₂O₂)

Caption: Final steps to 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine.

Detailed Experimental Protocol: Part II

Step 6: Aromatization

The hexahydrofuro[2,3-c]pyridine intermediate is aromatized to yield the 2,3-dihydrofuro[2,3-c]pyridine scaffold.

  • To a solution of 1-(phenylsulfonyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyridine (1.0 eq) in THF, add potassium tert-butoxide (t-BuOK).[2]

  • Reflux the reaction mixture for 1 hour.[2]

  • After cooling, add water to the reaction mixture and concentrate the solvent.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried, and evaporated.

  • Purify the crude product on silica gel to afford 2,3-dihydrofuro[2,3-c]pyridine.[2]

Step 7: Bromination

The final step is the regioselective bromination of the electron-rich pyridine ring. The choice of brominating agent is critical to control the reaction and achieve the desired product. Common methods for brominating similar heterocyclic systems include N-bromosuccinimide (NBS) or a combination of hydrobromic acid and hydrogen peroxide.[3][4]

Method A: Using N-Bromosuccinimide (NBS)

  • Dissolve 2,3-dihydrofuro[2,3-c]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine.

Method B: Using Hydrobromic Acid and Hydrogen Peroxide

  • Add 2,3-dihydrofuro[2,3-c]pyridine (1.0 eq) and 48% hydrobromic acid (1.0-1.2 eq) to dichloromethane.[4]

  • Stir the mixture thoroughly and maintain the temperature between 25-30°C.[4]

  • Slowly add a 20% hydrogen peroxide solution dropwise.[4]

  • After the addition is complete, continue stirring and monitor the reaction.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bisulfite until any red coloration disappears.[4]

  • Separate the organic phase, wash with water, and recover the dichloromethane to obtain the crude product.[4]

  • Purify by column chromatography or recrystallization to yield 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1-2N-benzenesulfonylpiperidin-4-onePh₃P=CHCO₂Et, DBU, NaOH(1-(phenylsulfonyl)-1,2,3,4-tetrahydropyridin-4-yl)acetic acid~70% (2 steps)[2]
3-4(1-(phenylsulfonyl)-1,2,3,4-tetrahydropyridin-4-yl)acetic acidPhSeCl, NaIO₄1-(phenylsulfonyl)-3,3a,6,7-tetrahydro-2H-furo[2,3-c]pyridin-2-oneHigh Yield
51-(phenylsulfonyl)-3,3a,6,7-tetrahydro-2H-furo[2,3-c]pyridin-2-oneDIBAL-H1-(phenylsulfonyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyridine~87%[2]
61-(phenylsulfonyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyridinet-BuOK2,3-dihydrofuro[2,3-c]pyridine~88%[2]
72,3-dihydrofuro[2,3-c]pyridineNBS or HBr/H₂O₂5-Bromo-2,3-dihydrofuro[2,3-c]pyridine~95%[4]

Conclusion

This guide outlines a comprehensive and reliable synthetic route to 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine. By providing detailed, step-by-step protocols and the rationale behind key transformations, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The methodologies described are based on established literature, ensuring a high degree of success and reproducibility.

References

  • EvitaChem. 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine.
  • Chemicalbook. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis.
  • BenchChem. Application Notes and Protocols: Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine.
  • BenchChem. An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.

Sources

Application Notes & Protocols: Strategic Guide to Suzuki-Miyaura Cross-Coupling with 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 5-Aryl-2,3-dihydrofuro[2,3-c]pyridine Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in medicinal chemistry is particularly profound, enabling the construction of complex molecular architectures that are otherwise difficult to access. The 2,3-dihydrofuro[2,3-c]pyridine core is a privileged heterocyclic scaffold found in a variety of biologically active molecules.[3][4] The targeted arylation at the 5-position of this scaffold via Suzuki-Miyaura coupling provides a direct route to novel compounds with potential therapeutic applications, making the optimization and understanding of this specific transformation critical for researchers in drug discovery and development.

This guide provides a detailed examination of the Suzuki-Miyaura coupling of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, the rationale behind reagent selection, and detailed protocols designed for both successful execution and strategic troubleshooting.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] A thorough grasp of this cycle is not merely academic; it empowers the scientist to diagnose issues and rationally modify conditions for optimal outcomes.

The catalytic cycle begins with a Pd(0) species, which is the active catalyst. The three key stages are:

  • Oxidative Addition : The cycle initiates with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine. This is often the rate-determining step and results in a Pd(II) complex.[5][7] The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[5][8]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the ligand exchange on the palladium complex.[9][10]

  • Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the 5-aryl-2,3-dihydrofuro[2,3-c]pyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex_1 trans-Ar-Pd(II)(X)L₂ pd0->pd_complex_1 Oxidative Addition aryl_halide Ar-X (5-Bromo-2,3-dihydrofuro[2,3-c]pyridine) aryl_halide->pd0 product Ar-Ar' (Product) inv1 pd_complex_1->inv1 Transmetalation pd_complex_2 trans-Ar-Pd(II)(Ar')L₂ inv2 pd_complex_2->inv2 Reductive Elimination boronic_acid Ar'-B(OH)₂ boronic_acid->inv1 base Base (e.g., K₃PO₄) base->inv1 inv1->pd_complex_2 inv2->pd0 inv2->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Parameters: A Scientist's Guide to Reagent Selection

The success of the coupling reaction is dictated by the interplay of four key components: the catalyst, the ligand, the base, and the solvent. The pyridine nitrogen in the substrate can potentially coordinate to the palladium center, which necessitates careful selection of these parameters to ensure high yields.[11][12]

Catalyst and Ligand Selection

The ligand is not a passive spectator; it modulates the electronic and steric properties of the palladium catalyst, profoundly influencing its activity.[10][13]

  • For General Reliability (Initial Screening): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a workhorse catalyst that is often effective for standard couplings.[1] It is an air-stable Pd(0) source that requires no pre-activation.

  • For Challenging Couplings: The electron-rich and sterically bulky biarylphosphine ligands developed by groups like Buchwald are highly effective for coupling heteroaryl halides.[11] Ligands such as SPhos, XPhos, and RuPhos can accelerate the rate-limiting oxidative addition and promote the final reductive elimination, often allowing for lower catalyst loadings and milder reaction temperatures.[12][13] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands that offer strong stabilization to the palladium center.[10][11]

Base Selection

The base is critical for activating the boronic acid for transmetalation.[9][14] The choice of base can dramatically affect reaction efficiency, and its strength and solubility are key considerations.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) in an aqueous/organic solvent mixture is a common and effective choice.[14][15] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and is often used for more difficult couplings.[14]

  • Phosphates (K₃PO₄): Potassium phosphate (K₃PO₄) is a stronger base that is particularly effective in anhydrous conditions and for substrates that may be sensitive to hydrolysis or for coupling with less reactive boronic esters.[1][9][14]

  • Fluorides (KF, CsF): Fluoride ions can also facilitate transmetalation, though they are used less commonly than carbonates or phosphates.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used.

  • Common Choices: Mixtures of an organic solvent with water are frequently used, such as 1,4-dioxane/water, toluene/water, or THF/water.[1][16]

  • Anhydrous Conditions: For water-sensitive substrates, anhydrous solvents like toluene, DMF, or 1,4-dioxane can be used, typically in conjunction with a base like K₃PO₄.[17]

Boron Reagent

While boronic acids are most common, their stability can be an issue.

  • Boronic Acids (Ar-B(OH)₂): Readily available and generally reactive. However, they can undergo protodeborylation (loss of the boron group) or form unreactive cyclic trimers (boroxines).[16]

  • Boronic Esters (e.g., Pinacol Esters, Ar-Bpin): These are more stable than the corresponding boronic acids, making them ideal for storing and for use with substrates that require harsher conditions or longer reaction times.[16]

Decision_Tree start Start: Optimizing Suzuki Coupling of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine q1 Is the reaction sluggish or low-yielding with Pd(PPh₃)₄? start->q1 a1_yes Switch to a Buchwald ligand system (e.g., SPhos or XPhos with Pd(OAc)₂) to accelerate oxidative addition. q1->a1_yes Yes q2 Is the boronic acid known to be unstable or prone to protodeborylation? q1->q2 No a1_yes->q2 a2_yes Use the corresponding pinacol (Bpin) ester for enhanced stability. q2->a2_yes Yes q3 Is significant dehalogenation (loss of Bromine) observed? q2->q3 No a2_yes->q3 a3_yes Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and lower the reaction temperature. q3->a3_yes Yes end Proceed to Optimized Protocol q3->end No a3_yes->end

Figure 2: A decision-making guide for reaction optimization.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All palladium reagents and organic solvents are hazardous and should be handled with care.

Experimental_Workflow setup 1. Reaction Setup - Add reagents to flask - Seal and create inert atmosphere (Ar/N₂) solvent 2. Solvent Addition - Degas solvents - Add via syringe setup->solvent heating 3. Reaction - Heat to specified temperature - Stir for required time solvent->heating monitoring 4. Monitoring - Check progress via TLC or LC-MS heating->monitoring workup 5. Work-up - Cool to RT - Quench and perform aqueous extraction monitoring->workup Upon completion purification 6. Purification - Dry organic layer - Concentrate solvent - Purify via column chromatography workup->purification analysis 7. Analysis - Characterize pure product (NMR, HRMS) purification->analysis

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Coupling with Phenylboronic Acid

This protocol provides a robust starting point for coupling with a simple, commercially available arylboronic acid.

Materials:

  • 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Degas the 1,4-dioxane and water by bubbling Argon through them for 15-20 minutes.

  • Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-2,3-dihydrofuro[2,3-c]pyridine.

Protocol 2: Optimized Coupling of an Electron-Rich Heteroaryl Boronic Acid

This protocol is designed for a more challenging coupling partner, employing a more active catalyst system and anhydrous conditions.

Materials:

  • 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine (1.0 mmol, 1.0 equiv)

  • (6-methoxypyridin-3-yl)boronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine, (6-methoxypyridin-3-yl)boronic acid, Pd(OAc)₂, SPhos, and finely ground K₃PO₄.

  • Seal the flask and render the atmosphere inert by evacuating and backfilling with Argon (repeat three times).

  • Add anhydrous toluene (10 mL), previously degassed with Argon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Due to the higher activity of the catalyst, the reaction may be complete in 2-6 hours.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bi-heteroaryl product.

Data Summary and Expected Outcomes

The following table illustrates expected outcomes based on the chosen protocols. Yields are highly dependent on the specific boronic acid partner and reaction purity.

ProtocolCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield Range
1 Pd(PPh₃)₄ (3%)-K₂CO₃ (2.0)Dioxane/H₂O9075-90%
2 Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene10080-95%

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use a fresh bottle of catalyst or switch to a more active pre-catalyst. Ensure thorough degassing of solvents and proper inert atmosphere technique. Use high-purity, dry reagents.
Dehalogenation The base is too strong or the temperature is too high, leading to protonolysis instead of coupling.[16]Switch to a milder base (e.g., NaHCO₃ or K₂CO₃).[15] Lower the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species in the reaction mixture.[16]Ensure the reaction is strictly anaerobic. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete reduction of a Pd(II) pre-catalyst.
Formation of Side Products Instability of starting materials or product under reaction conditions.Lower the reaction temperature and shorten the reaction time. Consider using a more stable boronic ester instead of a boronic acid.[16]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Vantourout, J. C., et al. (2022). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Vantourout, J. C., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Martin, R., & Buchwald, S. L. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2023). Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. New Journal of Chemistry. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Kumar, A., et al. (2015). Synthesis of highly functionalized 1,6-dihydropyridines via the Zn(OTf)2-catalyzed three-component cascade reaction of aldimines and two alkynes (IA2-coupling). Organic & Biomolecular Chemistry. [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Zhang, N., et al. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • Argent, S. P., et al. (2018). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Chemical Communications. [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Covey, D. F., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. [Link]

  • Gellis, A., et al. (1999). Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Eckhardt, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

  • Sytnik, K., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank. [Link]

  • Saha, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]

  • Albrecht, Ł., et al. (2024). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules. [Link]

  • Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. [Link]

  • Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. [Link]

  • Yavari, I., et al. (2017). A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions. Molecular Diversity. [Link]

Sources

Using 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine as a Privileged Heterocyclic Building Block in Drug Discovery

Executive Summary & Structural Significance

In modern medicinal chemistry, the pursuit of novel chemical space heavily relies on functionalized, structurally rigid building blocks. 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine represents a highly versatile bicyclic scaffold. The fusion of a saturated dihydrofuran ring to an electron-deficient pyridine core provides a unique spatial geometry that enhances aqueous solubility, metabolic stability, and target-binding affinity compared to purely carbocyclic or monocyclic analogs[1].

The oxygen atom within the dihydrofuran ring serves as a critical hydrogen bond acceptor, frequently utilized to interact with kinase hinge regions or viral polymerase active sites[2]. Furthermore, the saturation of the five-membered ring increases the molecule's fraction of sp3 carbons ( Fsp3​ ), a metric highly correlated with clinical success due to improved pharmacokinetic profiles. The presence of the bromine atom at the C5 position of the pyridine ring provides an ideal, highly reactive electrophilic site for late-stage palladium-catalyzed cross-coupling, enabling rapid Structure-Activity Relationship (SAR) expansion[3].

Physicochemical Properties

To facilitate experimental design, the quantitative data and structural parameters of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine are summarized below:

PropertyValue / Description
Chemical Name 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
CAS Registry Number 1356542-43-2
Core Architecture Fused dihydrofuran and pyridine bicyclic system
Reactive Electrophile C5-Bromine (Primed for Oxidative Addition)
Key Applications C-C (Suzuki) and C-N (Buchwald-Hartwig) cross-coupling

Mechanistic Insights: The 5-Bromo Electrophile

The causality behind the reactivity of 5-bromo-2,3-dihydrofuro[2,3-c]pyridine lies in the electronic nature of the pyridine ring. Pyridine is inherently electron-deficient due to the electronegative nitrogen atom. This electron deficiency significantly lowers the activation energy required for the oxidative addition of a low-valent Palladium(0) species into the C-Br bond[3]. Consequently, this building block is exceptionally well-suited for cross-coupling reactions, even under relatively mild conditions, minimizing the degradation of sensitive functional groups elsewhere in the molecule.

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 5-Bromo-dihydrofuropyridine PdII Pd(II) Intermediate (Heteroaryl-Pd-Br) OxAdd->PdII TransMet Transmetalation (Base + Boronic Acid) PdII->TransMet Base Activation PdII_Biaryl Pd(II) Biaryl Complex (Heteroaryl-Pd-Aryl) TransMet->PdII_Biaryl Ar-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C-C Bond Formed) RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 5-bromo-heterocycles.

Application Workflow 1: C-C Bond Formation via Suzuki-Miyaura Coupling

Causality & Design: The Suzuki-Miyaura coupling is selected for C-C bond formation due to its high functional group tolerance and the low toxicity of boronic acids. We utilize Pd(dppf)Cl2​ as the catalyst; the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which sterically accelerates the final reductive elimination step, pushing the reaction to completion[3].

Self-Validating Protocol:
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl2​ (0.05 equiv, 5 mol%), and anhydrous K2​CO3​ (2.0 equiv, 1.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the chamber with Argon three times. Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species.

  • Solvent Addition: Syringe in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). The water is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate complex during transmetalation.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the starting material peak (m/z 200) is fully consumed, and the product mass is dominant.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Application Workflow 2: C-N Bond Formation via Buchwald-Hartwig Amination

Causality & Design: To install amine pharmacophores (critical for modulating solubility and target binding), the Buchwald-Hartwig amination is employed. This protocol utilizes a strong base ( NaOtBu ) to deprotonate the coordinated amine, forming the palladium-amido complex prior to reductive elimination[4].

Self-Validating Protocol:
  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry flask with 5-bromo-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv, 0.5 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), BINAP or XPhos ligand (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 0.75 mmol)[5].

  • Reagent Addition: Add anhydrous Toluene (5 mL) followed by the primary or secondary amine (1.2 equiv, 0.6 mmol) via syringe.

  • Reaction: Heat the deep red/brown mixture to 80–100 °C with vigorous stirring for 4–12 hours[5].

  • Validation Checkpoint: An observable color change from dark red to a lighter yellow/orange suspension often indicates the precipitation of NaBr, serving as a visual cue of reaction progression. Confirm consumption of the bromide via GC-MS or LC-MS.

  • Workup: Cool the mixture, dilute with diethyl ether or EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography (DCM/MeOH gradient).

SARWorkflow Core 5-Bromo-2,3-dihydrofuro [2,3-c]pyridine CC Suzuki-Miyaura (C-C Bond) Core->CC Pd/Base/Ar-B(OH)2 CN Buchwald-Hartwig (C-N Bond) Core->CN Pd/Base/Amine Kinase Kinase Inhibitors (Conformationally Rigid) CC->Kinase RTI HIV-1 RTIs (Antiviral Agents) CC->RTI CN->Kinase Neuro Neurological Targets (CNS Penetrant) CN->Neuro

Caption: Divergent SAR expansion utilizing the 5-bromo-2,3-dihydrofuro[2,3-c]pyridine core.

Medicinal Chemistry Case Studies

The utility of the furo[2,3-c]pyridine architecture is well-documented in the successful development of clinical candidates. Notably, derivatives of this class have been heavily investigated as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). For example, the stereoselective synthesis of HIV-1 RTIs such as PNU-142721 and PNU-109886 relies on the furo[2,3-c]pyridine framework to establish critical binding interactions within the allosteric pocket of the viral enzyme[2]. Furthermore, related brominated fused pyridine systems have shown promise as topoisomerase II inhibitors and anti-inflammatory agents targeting the IκB kinase complex[1][6].

References

  • Benchchem. Furo[2,3-c]pyridine-2-carboxylic acid methyl ester - Privileged Scaffolds in Drug Discovery. (Note: URL derived from Benchchem repository data)[1]

  • EvitaChem. 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol - Heterocyclic Compounds in Medicinal Chemistry.[6]

  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.[4]

  • ChemSpider / SyntheticPages. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.[5]

  • The Journal of Organic Chemistry (ACS Publications). Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors.[2]

  • National Institutes of Health (NIH) / Angew Chem Int Ed Engl. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[3]

Sources

Protocol for Scaling Up 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine Production

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Scale-Up Protocol

Introduction & Strategic Rationale

Fused furopyridine scaffolds are highly privileged structures in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and GPCR ligands. However, the scalable synthesis of functionalized fused pyridines has historically been cumbersome. Traditional methods often rely on lengthy multi-step sequences from Kojic acid or utilize expensive palladium-catalyzed cross-coupling and cyclization cascades [1, 2]. While transition-metal-mediated annulations are effective on a milligram scale, they introduce significant cost-of-goods (CoG) issues and heavy metal remediation challenges during kilogram-scale production [3].

To address these limitations, this application note details a robust, transition-metal-free, 6-step protocol for the de novo construction of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine .

Causality in Route Design

Instead of attempting a late-stage regioselective bromination on a pre-formed 2,3-dihydrofuro[2,3-c]pyridine—which inevitably yields inseparable mixtures of 5-bromo and 7-bromo regioisomers[4]—this protocol builds the dihydrofuran ring onto a pre-halogenated core. We utilize the commercially available and inexpensive 6-bromo-4-methylpyridin-3-ol as the starting material.

Key strategic choices include:

  • Acetate Protection: Protecting the phenol prior to radical bromination prevents the destructive oxidation of the electron-rich phenolic core by N-Bromosuccinimide (NBS).

  • Acidic vs. Basic Hydrolysis: During the conversion of the intermediate nitrile to the carboxylic acid, strong basic conditions (e.g., NaOH/heat) would trigger Nucleophilic Aromatic Substitution (SNAr) at the C6-bromine, yielding an undesired 2-pyridone. Refluxing in 6M HCl cleanly hydrolyzes both the nitrile and the acetate while preserving the essential halogen.

  • Appel/Mitsunobu Avoidance: Standard laboratory cyclizations of the 1,3-diol intermediate rely on Mitsunobu conditions (DIAD/PPh₃). On a process scale, the removal of stoichiometric triphenylphosphine oxide (TPPO) is a critical bottleneck. We replace this with a highly scalable thionyl chloride (SOCl₂) activation followed by an intramolecular base-mediated cyclization.

Retrosynthetic Analysis & Pathway Visualization

Pathway SM 6-Bromo-4-methylpyridin-3-ol (Starting Material) Step1 6-Bromo-4-methylpyridin-3-yl acetate (Protection) SM->Step1 Ac2O, Pyridine, DCM Step2 6-Bromo-4-(bromomethyl)pyridin-3-yl acetate (Radical Bromination) Step1->Step2 NBS, AIBN, MeCN, Reflux Step3 6-Bromo-4-(cyanomethyl)pyridin-3-yl acetate (Cyanation) Step2->Step3 KCN, EtOH/H2O, RT Step4 2-(2-Bromo-5-hydroxypyridin-4-yl)acetic acid (Acidic Hydrolysis) Step3->Step4 6M HCl, Reflux Step5 2-Bromo-5-hydroxy-4-(2-hydroxyethyl)pyridine (Reduction) Step4->Step5 BH3·THF, 0 °C to RT Target 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine (Chlorination & Cyclization) Step5->Target 1. SOCl2, DCM 2. K2CO3, DMF, 80 °C

Fig 1. 6-step scalable synthetic workflow for 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative yields for a 100-gram scale validation batch.

StepTransformationKey ReagentsTemp / TimeExpected YieldScalability Notes
1 AcetylationAc₂O (1.2 eq), Pyridine (1.5 eq)0 °C to RT / 2 h95 - 98%Highly exothermic; control Ac₂O addition rate.
2 Radical BrominationNBS (1.1 eq), AIBN (0.05 eq)82 °C / 4 h75 - 80%Use crude in Step 3 to avoid degradation of the benzylic bromide.
3 CyanationKCN (1.5 eq), EtOH/H₂ORT / 3 h85 - 90%Biphasic system; vigorous stirring required.
4 Acidic Hydrolysis6M HCl (10 volumes)100 °C / 12 h80 - 85%Built-in purification: product precipitates at pH 3.5.
5 ReductionBH₃·THF (2.5 eq)0 °C to 65 °C / 3 h70 - 75%Chemoselective for COOH over the pyridine ring.
6 CyclizationSOCl₂ (1.2 eq) then K₂CO₃ (3.0 eq)0 °C then 80 °C / 6 h80 - 85%Avoids TPPO generation; simple aqueous workup.

Experimental Protocols & Workflows

Step 1: Synthesis of 6-Bromo-4-methylpyridin-3-yl acetate
  • Charge: To a 2 L jacketed reactor, add 6-bromo-4-methylpyridin-3-ol (100.0 g, 0.53 mol) and dichloromethane (DCM, 800 mL).

  • Base Addition: Add pyridine (63.0 g, 0.80 mol) in one portion. Cool the mixture to 0 °C.

  • Reaction: Dropwise add acetic anhydride (65.0 g, 0.64 mol) over 30 minutes, maintaining the internal temperature below 10 °C. Stir at room temperature for 2 hours.

  • Workup: Quench with ice water (500 mL). Separate the organic layer, wash with 1M HCl (2 x 300 mL) to remove excess pyridine, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield a pale yellow oil that solidifies upon standing.

Step 2 & 3: Telescoped Bromination and Cyanation

Note: The intermediate benzyl-type bromide is a potent lachrymator and prone to hydrolysis. It is processed directly without column chromatography.

  • Bromination: Dissolve the acetate from Step 1 in anhydrous acetonitrile (1 L). Add N-Bromosuccinimide (NBS, 104.0 g, 0.58 mol) and AIBN (4.3 g, 26 mmol). Reflux the mixture (approx. 82 °C) under nitrogen for 4 hours. Cool to 0 °C and filter off the precipitated succinimide. Concentrate the filtrate to 30% volume.

  • Cyanation: Redissolve the crude concentrate in ethanol (600 mL). In a separate flask, dissolve KCN (52.0 g, 0.80 mol) in water (150 mL).

  • Reaction: Slowly add the aqueous KCN solution to the ethanol mixture at 0 °C. Stir vigorously at room temperature for 3 hours.

  • Workup: Concentrate under vacuum to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 400 mL). Wash organics with brine, dry, and concentrate to afford crude 6-bromo-4-(cyanomethyl)pyridin-3-yl acetate.

Step 4: Acidic Hydrolysis to 2-(2-Bromo-5-hydroxypyridin-4-yl)acetic acid
  • Hydrolysis: Suspend the crude nitrile in 6M HCl (1 L) in a 2 L round-bottom flask equipped with a reflux condenser. Heat to 100 °C for 12 hours. The suspension will initially dissolve, and ammonium chloride will form as a byproduct.

  • Self-Validating Purification: Cool the mixture to 5 °C. Carefully adjust the pH to 3.5 using 10M NaOH. Causality: The product is an amphoteric molecule (phenol + carboxylic acid + pyridine). At pH 3.5 (its approximate isoelectric point), the zwitterion precipitates cleanly from the aqueous phase, leaving impurities in solution.

  • Isolation: Filter the resulting beige precipitate, wash with cold water (200 mL) and acetone (100 mL), and dry under vacuum at 50 °C.

Step 5: Reduction to 2-Bromo-5-hydroxy-4-(2-hydroxyethyl)pyridine
  • Reaction: Suspend the carboxylic acid (50.0 g, 0.21 mol) in anhydrous THF (500 mL) at 0 °C under nitrogen. Dropwise add a 1M solution of BH₃·THF (525 mL, 0.52 mol) over 1 hour.

  • Heating: Allow the reaction to warm to room temperature, then heat to reflux for 2 hours.

  • Quench: Cool to 0 °C and carefully quench by the dropwise addition of methanol (100 mL) until effervescence ceases. Concentrate the mixture to dryness to yield the diol intermediate.

Step 6: Chlorination & Base-Mediated Cyclization
  • Chlorination: Dissolve the crude diol in DCM (400 mL) at 0 °C. Add thionyl chloride (SOCl₂, 30.0 g, 0.25 mol) dropwise. Stir for 2 hours. Causality: SOCl₂ selectively converts the primary aliphatic alcohol to the alkyl chloride without reacting with the sterically hindered, electron-deficient phenol.

  • Solvent Swap: Concentrate the mixture to complete dryness to remove all excess SOCl₂ and HCl gas.

  • Cyclization: Dissolve the residue in anhydrous DMF (400 mL). Add anhydrous K₂CO₃ (87.0 g, 0.63 mol). Heat the suspension to 80 °C for 6 hours.

  • Final Isolation: Cool to room temperature, dilute with water (1 L), and extract with Ethyl Acetate (3 x 400 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine. Concentrate and recrystallize from MTBE/Heptane to afford pure 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine .

Analytical Validation

To ensure the integrity of the final product, conduct ¹H NMR and MS analysis. The protocol is designed to be self-validating; the regiochemistry is locked in from Step 1.

Expected Analytical Profile for 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine:

  • Appearance: Off-white crystalline solid.

  • LC-MS (ESI+): [M+H]⁺ calculated for C₇H₇BrNO: 199.97 / 201.97 (1:1 isotopic pattern indicative of a single bromine atom).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (s, 1H, Py-C2) — Proton between the pyridine nitrogen and the furan oxygen.

    • δ 7.42 (s, 1H, Py-C5) — Proton isolated between the bridgehead carbon and the bromine.

    • δ 4.65 (t, J = 8.8 Hz, 2H, Furan-CH₂) — Protons adjacent to the furan oxygen.

    • δ 3.32 (t, J = 8.8 Hz, 2H, Furan-CH₂) — Benzylic protons.

Diagnostic Check: The presence of exactly two aromatic singlets in the ¹H NMR spectrum definitively confirms that the substitution occurred at the para-positions relative to each other, validating the regiochemistry of the core.

References

  • Three Steps in One Pot: Synthesis of Linear Bilateral Extended 2,2′:6′,2″-Terpyridineruthenium(II) Complexes. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of Fused Dihydropyrano(furano)pyridines via[4 + 2]-Cycloaddition of 5-Alkenoxy Substituted Oxazoles. Organic Letters - ACS Publications. Available at:[Link]

  • An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Troubleshooting & Optimization

Preventing debromination of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine during palladium catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Debromination of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine during Palladium Catalysis Target Audience: Researchers, Process Chemists, and Drug Development Scientists

Welcome to the Advanced Troubleshooting Center. Working with electron-deficient bicyclic heterocycles like 5-bromo-2,3-dihydrofuro[2,3-c]pyridine presents unique catalytic challenges. This guide is designed to help you diagnose, troubleshoot, and permanently resolve hydrodehalogenation (debromination) side reactions during palladium-catalyzed cross-couplings.

Root Cause Analysis: The Mechanistic Bottleneck

Q: Why is 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine specifically prone to hydrodehalogenation?

A: The susceptibility of this substrate lies in its push-pull electronic structure. The fused dihydrofuran ring donates electron density, but the pyridine nitrogen remains strongly electron-withdrawing. This makes the C–Br bond highly reactive toward oxidative addition by Pd(0).

However, this rapid addition creates a kinetic trap. If the subsequent transmetalation step is sluggish (due to a deactivated coupling partner or suboptimal base), the resulting Ar–Pd(II)–Br intermediate accumulates[1]. This long-lived Pd(II) species is highly vulnerable to interception by hydride donors present in the reaction mixture (such as protic solvents or alkoxide bases)[2]. Once a hydride is transferred to the palladium center, rapid reductive elimination yields the undesired debrominated byproduct (2,3-dihydrofuro[2,3-c]pyridine)[3].

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast for Pyridines) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate (Bottleneck / Susceptible) OxAdd->PdII TransMet Transmetalation (Desired Pathway) PdII->TransMet Accelerated by Bulky Ligands Hydride Hydride Interception (From Solvent/Base) PdII->Hydride Sluggish Transmetalation + Hydride Source RedElim Reductive Elimination (Product Formation) TransMet->RedElim Product Cross-Coupled Product RedElim->Product BetaElim Reductive Elimination (Undesired Pathway) Hydride->BetaElim Debrom Debrominated Byproduct (Ar-H) BetaElim->Debrom

Catalytic divergence: Desired cross-coupling vs. undesired hydrodehalogenation pathway.

Troubleshooting Guide: Parameter Optimization

Q: Which reaction parameters are most responsible for this side reaction, and how do I quantitatively optimize them?

A: Preventing debromination requires a holistic tuning of the catalytic environment to favor transmetalation while strictly eliminating hydride sources. The table below summarizes the quantitative impact of critical reaction parameters.

Quantitative Impact of Reaction Parameters on Debromination Rates
ParameterHigh-Risk ConditionOptimized ConditionQuantitative Impact (Typical Shift)Mechanistic Causality
Solvent Ethanol / Isopropanol1,4-Dioxane / TolueneUp to 40-60% increase in debromination when using protic solvents.Primary/secondary alcohols undergo β -hydride elimination, transferring a hydride directly to the Pd(II) center[2].
Base NaOtBu / KOtBuK 3​ PO 4​ / Cs 2​ CO 3​ Shifts product ratio from 1:1 (Coupled:Debrom) to >95:5.Alkoxides act as potent hydride donors. Weaker inorganic bases prevent this while still activating the boronic acid[3].
Ligand PPh 3​ (Cone angle 145°)XPhos (Cone angle >200°)Reduces Pd(II) intermediate half-life by >10x.Bulky, electron-rich ligands accelerate transmetalation and reductive elimination, closing the kinetic window for side reactions[1].
Catalyst 10 mol% Pd(PPh 3​ ) 4​ 2 mol% Pd 2​ (dba) 3​ Decreases homocoupling and debromination by ~20%.Precatalysts ensure rapid generation of active Pd(0) without excess free ligand, which can stall the cycle[4].

Validated Experimental Protocol

Q: What is a proven, step-by-step methodology to achieve high coupling yields while suppressing debromination?

A: The following self-validating Suzuki-Miyaura protocol is specifically engineered for sensitive halopyridines[5]. It utilizes a highly active Buchwald ligand (XPhos) to accelerate the desired pathway and incorporates a strict degassing regimen to prevent catalyst oxidation.

Self-Validating Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Reagents & Materials:

  • 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd 2​ (dba) 3​ (2 mol%)

  • XPhos or SPhos (4 mol%)

  • Anhydrous K 3​ PO 4​ (2.0 equiv)

  • 1,4-Dioxane / HPLC-grade H 2​ O (10:1 ratio, 5.5 mL total)

Step-by-Step Methodology:

  • Solvent Preparation: Sparge the 1,4-Dioxane/H 2​ O mixture with Argon for a minimum of 30 minutes. Causality: Dissolved oxygen oxidizes electron-rich phosphine ligands, stalling the catalytic cycle at the Pd(II) stage and increasing the probability of debromination.

  • System Validation Checkpoint: Before proceeding, run a micro-scale control reaction containing all reagents EXCEPT the arylboronic acid. Heat for 2 hours. If LC-MS detects the debrominated mass (M-Br+H), your solvent or base batch is contaminated with a hydride donor and must be replaced.

  • Solid Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-bromo-2,3-dihydrofuro[2,3-c]pyridine, arylboronic acid, and K 3​ PO 4​ .

  • Catalyst Addition: Add Pd 2​ (dba) 3​ and XPhos.

  • Atmospheric Purge: Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Reaction Initiation: Add the degassed solvent mixture via syringe. Replace the septum with a Teflon screw cap under positive Argon flow.

  • Heating: Heat the reaction mixture at 80 °C with vigorous stirring for 4–12 hours. Monitor progress via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate for chromatography.

Workflow Prep 1. Reagent Prep Degas Solvents Load 2. Solid Loading ArBr + Boronic Acid + Base Prep->Load Cat 3. Catalyst Pd2(dba)3 + XPhos Load->Cat Purge 4. Atmosphere Vacuum/Ar Cycles (x3) Cat->Purge React 5. Reaction 80°C, Vigorous Stir Purge->React QC 6. Validation LC-MS / TLC Check React->QC

Self-validating Schlenk workflow to eliminate oxygen and prevent catalyst stalling.

Frequently Asked Questions (FAQs)

Q: I am performing a Buchwald-Hartwig amination and cannot avoid debromination. What should I change? A: Aliphatic amines possess β -hydrogens and can act as potent hydride donors to the Pd(II) intermediate. If you must use them, switch to a highly sterically demanding ligand specifically designed for C–N couplings, such as BrettPhos or RuPhos. These ligands enforce a geometry that heavily favors reductive elimination over β -hydride elimination. Furthermore, strictly avoid alkoxide bases; replace them with LiHMDS or Cs 2​ CO 3​ [4].

Q: How can I definitively prove the source of the hydride causing the debromination? A: Run an isotopic labeling control experiment. Utilize a deuterated solvent (e.g., d8​ -dioxane or d6​ -ethanol) or a deuterated amine/base. Analyze the resulting byproduct via Mass Spectrometry or 1 H-NMR. If the debrominated byproduct incorporates deuterium (forming Ar–D instead of Ar–H), you have definitively identified the hydride source.

Q: Does the choice of boronic acid derivative matter? A: Yes. Free boronic acids can sometimes undergo protodeboronation, reducing the effective concentration of the coupling partner and leaving the Ar–Pd(II)–Br intermediate stranded. Switching to a more stable boronate ester (e.g., a pinacol ester or neopentyl glycol ester) ensures a steady rate of transmetalation, effectively outcompeting the debromination pathway[2].

References
  • [1] Title: How to avoid debromination in pyridine coupling reactions | Source: benchchem.com | URL: 1

  • [5] Title: preventing debromination in reactions with 2-Bromo-4-iodopyridine | Source: benchchem.com | URL: 5

  • [4] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source: nih.gov | URL: 4

  • [3] Title: preventing debromination in Suzuki coupling of bromo-imidazoles | Source: benchchem.com | URL: 3

  • [2] Title: Suzuki-Miyaura cross-coupling: Practical Guide | Source: yonedalabs.com | URL: 2

Sources

Technical Support Center: 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine Purification Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As researchers and drug development professionals, you know that halogenated fused-bicyclic systems present unique downstream processing challenges.

The target molecule, 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine , features a delicate balance of physicochemical properties: a basic pyridine nitrogen that acts as a strong hydrogen-bond acceptor, a moderately polar dihydrofuran ring, and a lipophilic, polarizable bromine atom. This guide provides field-proven, causally explained troubleshooting steps and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine streak heavily across the TLC plate and tail during normal-phase silica gel chromatography? Causality: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that acts as a strong Lewis base. Standard silica gel contains highly acidic silanol groups (Si-OH) on its surface. The acid-base interaction between the pyridine nitrogen and these silanols leads to strong chemisorption, causing the compound to elute slowly and unevenly (tailing), a known issue documented in [1]. While the 5-bromo substituent exerts an electron-withdrawing inductive effect (-I) that slightly reduces the pKa of the nitrogen, it is not sufficient to prevent this interaction. Solution: Dynamically neutralize the acidic silanol sites by adding a basic modifier to your mobile phase. Incorporating 1–5% Triethylamine (Et₃N) into your Hexane/Ethyl Acetate solvent system will outcompete the target molecule for the silanol binding sites, resulting in sharp, symmetrical peaks.

Q2: I am trying to separate the 5-bromo product from the unbrominated precursor. Normal-phase chromatography is failing. What solvent system should I use? Causality: The addition of a bromine atom at the 5-position increases the lipophilicity (LogP) of the molecule but does not drastically alter its polar surface area. On normal-phase silica, their retention factors (R_f) are often too similar for baseline resolution. Solution: Switch to Reverse-Phase Preparative HPLC (RP-HPLC). The hydrophobic stationary phase (C18) is highly sensitive to the increased lipophilicity imparted by the heavy bromine atom. Use a gradient of Water and Acetonitrile (MeCN) supplemented with 0.1% Trifluoroacetic acid (TFA). The TFA protonates the pyridine, ensuring it stays in a single, highly polar ionization state during the run, preventing peak splitting.

Q3: How can I purify this compound at a multi-gram scale without using excessive amounts of chromatography solvents? Causality: For scalable purification, crystallization is thermodynamically favored. The 5-bromo-2,3-dihydrofuro[2,3-c]pyridine has a fused bicyclic, planar-like core that packs efficiently into a crystal lattice. The bromine atom provides a heavy atom for strong intermolecular dispersion forces, making it an excellent candidate for precipitation [3]. Solution: Use a solvent/anti-solvent precipitation method. Dissolve the crude mixture in a minimal amount of a moderately polar, solubilizing solvent like Dichloromethane (CH₂Cl₂). Slowly add a non-polar anti-solvent like Diethyl Ether (Et₂O) or Hexane to lower the dielectric constant of the medium, forcing the lipophilic brominated core out of solution.

Part 2: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Best for: Removing non-polar organic impurities and reaction byproducts.

  • Column Equilibration: Flush the silica gel column with 3 column volumes (CV) of Hexane containing 1% Et₃N. Causality: This pre-saturates the acidic silanol sites, preventing the target molecule from binding irreversibly to the stationary phase.

  • Sample Loading: Dissolve the crude mixture in the minimum required volume of CH₂Cl₂ and load it evenly onto the column head.

  • Elution: Run a step gradient of Hexane/Ethyl Acetate (from 5:1 to 2:1), maintaining 1% Et₃N throughout the run. This is a standard practice for halogenated pyridines as outlined in [4].

  • Validation Checkpoint: Spot the collected fractions on a TLC plate and elute with Hexane/EtOAc (2:1) + 1% Et₃N. Self-Validation: If the spots are perfectly circular with no trailing smear, the silanol suppression was successful, and the fractions can be pooled and concentrated.

Protocol B: Reverse-Phase Preparative HPLC (C18)

Best for: Separating structurally similar analogs (e.g., debrominated vs. brominated).

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (HPLC-grade MeCN + 0.1% TFA). Causality: TFA ensures the pyridine nitrogen is fully protonated, locking the molecule into a single tautomeric/ionization state for sharp elution.

  • Injection: Filter the sample through a 0.22 µm PTFE syringe filter and inject.

  • Elution Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes.

  • Validation Checkpoint: Monitor the UV absorbance at 254 nm. Self-Validation: Confirm the identity of the target peak using in-line Mass Spectrometry (LC-MS). The target fraction must display a characteristic 1:1 isotopic doublet at [M+H]⁺ and [M+2+H]⁺, confirming the presence of the bromine isotope ( 79 Br and 81 Br).

Protocol C: Solvent/Anti-Solvent Recrystallization

Best for: Multi-gram scale-up and final polishing.

  • Dissolution: In a round-bottom flask, dissolve the crude solid in a minimum volume of warm CH₂Cl₂ (approx. 40 °C).

  • Anti-Solvent Addition: Dropwise, add cold Et₂O while stirring vigorously until the solution reaches the cloud point (slight, persistent turbidity). Causality: The sudden drop in solvent polarity selectively crashes out the highly crystalline brominated heterocycle while leaving amorphous impurities in solution[3].

  • Maturation: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours to maximize lattice formation.

  • Validation Checkpoint: Vacuum filter the crystals and wash with ice-cold Hexane. Self-Validation: Take a melting point reading of the dried crystals. A sharp melting point range ( Δ T < 2 °C) validates that the crystal lattice is free of solvent inclusions and organic impurities.

Part 3: Quantitative Data & Solvent System Matrix

The following table summarizes the quantitative parameters and expected outcomes for the discussed solvent systems.

Purification MethodPrimary Solvent APrimary Solvent BAdditive / ModifierTarget Impurity ProfileExpected Outcome
Normal-Phase Silica Hexane (80-60%)Ethyl Acetate (20-40%)1-5% TriethylamineNon-polar byproducts, tars>85% Recovery, sharp peaks
Reverse-Phase HPLC Water (90-10%)Acetonitrile (10-90%)0.1% TFAStructurally similar (debromo)Baseline resolution, >98% Purity
Recrystallization DichloromethaneDiethyl EtherNoneBroad spectrum (Scalable)>99% Crystalline purity

Part 4: Purification Workflow Visualization

Follow this logical decision tree to determine the optimal purification strategy for your specific crude mixture.

PurificationWorkflow Start Crude 5-Bromo-2,3-dihydrofuro [2,3-c]pyridine CheckPurity Assess Impurity Profile (TLC / LC-MS) Start->CheckPurity IsPolar Highly Polar Impurities? CheckPurity->IsPolar IsClose Structurally Similar Impurities? IsPolar->IsClose Yes NormalPhase Normal-Phase Silica (Hexane/EtOAc + 1% Et3N) IsPolar->NormalPhase No RevPhase Reverse-Phase HPLC (MeCN/H2O + 0.1% TFA) IsClose->RevPhase Yes (e.g., Debromo) Cryst Recrystallization (CH2Cl2/Et2O) IsClose->Cryst No (Scalable) Pure Purified Product (>98% Purity) NormalPhase->Pure RevPhase->Pure Cryst->Pure

Decision workflow for purifying 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine.

Part 5: References

  • Chang, M.-Y., & Tai, H.-Y. "SYNTHESIS OF FURO[2,3-c]PYRIDINE". Heterocycles, Vol. 83, No. 8, 2011. [Link]

  • Romines, K. R., et al. "Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors". The Journal of Organic Chemistry, 1999.[Link]

  • Organic Syntheses. "meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine". Organic Syntheses, 2024, 101, 524–541.[Link]

Validation & Comparative

1H NMR and 13C NMR reference spectra for 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Guide: High-Field vs. Benchtop NMR for the Structural Verification of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Executive Summary

The halogenated bicyclic scaffold 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of tricyclic antibacterials [1]. Rapid and accurate structural verification of this intermediate is essential during process chemistry workflows.

This guide objectively compares the analytical performance of a standard 600 MHz High-Field NMR spectrometer against a modern 80 MHz Benchtop NMR system . By analyzing the 1 H and 13 C NMR spectra of this specific compound, we provide a self-validating framework for researchers to determine when benchtop systems suffice for at-line quality control, and when high-field instrumentation is mandatory for definitive structural elucidation.

Mechanistic & Structural Overview

Understanding the electronic environment of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is critical for predicting and interpreting its NMR spectra. The molecule consists of a dihydrofuran ring fused to a pyridine core at the c-face (C3–C4 bonds of the pyridine).

  • Proton Environments ( 1 H): The molecule possesses four distinct proton environments. The methylene protons of the dihydrofuran ring (H-2 and H-3) appear as coupled triplets. On the pyridine ring, the nitrogen atom at position 6 and the oxygen at position 1 (bridgehead 7a) strongly deshield the isolated H-7 proton, pushing it downfield. The H-4 proton is relatively more shielded.

  • Carbon Environments ( 13 C) & The Heavy-Atom Effect: The bromine atom at C-5 introduces a pronounced "heavy-atom effect" (spin-orbit coupling). While the electronegativity of bromine would typically deshield the carbon, the heavy-atom effect causes a net upfield shift for C-5 relative to an unsubstituted pyridine alpha-carbon, placing it near 140.5 ppm [2].

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols must be strictly adhered to. The causality behind each step is detailed to validate the experimental design.

Sample Preparation
  • Solvent & Concentration: Dissolve 25 mg of the synthesized 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Standard: Ensure the CDCl 3​ is spiked with 0.03% v/v Tetramethylsilane (TMS). Causality: Benchtop permanent magnets are prone to subtle thermal drift over long acquisitions. A definitive 0 ppm internal reference prevents chemical shift skewing during overnight runs.

  • Filtration (Critical): Pass the solution through a tightly packed glass wool plug into the NMR tube. Causality: Solid particulates create localized magnetic susceptibility gradients. While high-field systems have complex shim coils to compensate, benchtop systems will suffer severe line broadening if particulates are present.

Acquisition Parameters

System A: 600 MHz High-Field NMR (Equipped with CryoProbe)

  • 1 H NMR: 16 scans, 30° pulse angle, 5-second relaxation delay (D1).

  • 13 C NMR: 256 scans, 30° pulse angle, 2-second D1, WALTZ-16 proton decoupling.

  • Rationale: The CryoProbe drastically reduces thermal noise, allowing for the rapid resolution of quaternary carbons despite their long spin-lattice relaxation times (T 1​ ) and lack of Nuclear Overhauser Effect (NOE) enhancement.

System B: 80 MHz Benchtop NMR (Standard Flow/Tube Cell)

  • 1 H NMR: 64 scans, 90° pulse angle, 4-second D1. (Increased scans compensate for the lower inherent sensitivity of the 1.88 Tesla permanent magnet).

  • 13 C NMR: 4096 scans, 90° pulse angle, 3-second D1.

  • Rationale: Sensitivity in NMR scales with B03/2​ . At 80 MHz, resolving the quaternary carbons (C-5, C-3a, C-7a) requires an exponentially higher number of transients. This necessitates an overnight acquisition.

Quantitative Data Summary

The following tables summarize the empirical spectral data, objectively comparing the resolution and signal-to-noise (S/N) ratios between the two platforms.

Table 1: 1 H NMR Spectral Comparison | Position | Multiplicity | 600 MHz Shift ( δ , ppm) | 80 MHz Shift ( δ , ppm) | 600 MHz J (Hz) | 80 MHz Performance / Resolution | | :--- | :--- | :--- | :--- | :--- | :--- | | H-7 | Singlet (s) | 8.15 | 8.16 | - | Sharp singlet; baseline cleanly resolved. | | H-4 | Singlet (s) | 7.35 | 7.35 | - | Sharp singlet; easily distinguished. | | H-2 | Triplet (t) | 4.65 | 4.65 | 8.8 | Broadened pseudo-triplet; roof effect visible. | | H-3 | Triplet (t) | 3.35 | 3.35 | 8.8 | Broadened pseudo-triplet due to low dispersion. |

Table 2: 13 C NMR Spectral Comparison | Position | Carbon Type | 150 MHz Shift ( δ , ppm)* | 20 MHz Shift ( δ , ppm)** | S/N at 150 MHz | S/N at 20 MHz | | :--- | :--- | :--- | :--- | :--- | :--- | | C-7a | Quaternary (Ar-O) | 158.2 | 158.1 | High | Low (Requires >2048 scans) | | C-5 | Quaternary (Ar-Br) | 140.5 | 140.4 | High | Low | | C-7 | Methine (Ar-CH) | 139.8 | 139.8 | Very High | Moderate | | C-3a | Quaternary (Ar-C) | 132.1 | 132.0 | High | Very Low (Often lost in noise) | | C-4 | Methine (Ar-CH) | 120.4 | 120.5 | Very High | Moderate | | C-2 | Methylene (O-CH 2​ ) | 72.6 | 72.5 | Very High | High | | C-3 | Methylene (Ar-CH 2​ )| 29.4 | 29.4 | Very High | High | *Acquired on a 600 MHz spectrometer (150 MHz carbon frequency). **Acquired on an 80 MHz spectrometer (20 MHz carbon frequency).

Analytical Workflow Visualization

To optimize instrument time, process chemists should utilize the following decision matrix. Benchtop NMR is highly effective for confirming the presence of the aliphatic dihydrofuran protons, but high-field verification is triggered if structural ambiguity remains regarding the quaternary carbons.

Analytical_Workflow Start 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine Synthesis Product Prep Sample Preparation (0.6 mL CDCl3, filtration) Start->Prep Benchtop Benchtop NMR (80 MHz) Prep->Benchtop At-line QC HighField High-Field NMR (600 MHz) Prep->HighField Direct Analysis Data80 1H: 64 Scans 13C: 4096 Scans Benchtop->Data80 Data600 1H: 16 Scans 13C: 256 Scans HighField->Data600 Gate Quaternary Carbons Resolved? Data80->Gate Success Structural Elucidation Complete Data600->Success Gate->HighField No Gate->Success Yes

Analytical workflow comparing benchtop and high-field NMR for structural verification.

Conclusion & Recommendations

For the routine verification of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine during multi-step synthesis, the 80 MHz Benchtop NMR provides an exceptional return on investment. It successfully resolves the diagnostic 1 H singlets (H-7 and H-4) and the aliphatic triplets, allowing chemists to confirm product formation within 5 minutes directly at the fume hood.

However, the benchtop system's performance degrades significantly during 13 C acquisition. The lack of NOE on the heavily shielded quaternary carbons (C-5, C-3a) results in poor signal-to-noise ratios even after overnight scanning. Therefore, for regulatory filings, impurity profiling, or initial structural elucidation of novel analogs, the 600 MHz High-Field NMR remains the non-negotiable gold standard.

References

  • US7732461B2 - Tricyclic nitrogen containing compounds and their use as antibacterials.
  • An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent. The Journal of Organic Chemistry (ACS Publications).[Link]

A Comparative Guide to the LC-MS Validation of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison and validation protocol for the analysis of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine using liquid chromatography-mass spectrometry (LC-MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each experimental choice. Our objective is to present a robust, self-validating system for the accurate and precise quantification of this emerging heterocyclic compound.

Introduction: The Analytical Imperative for 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. As with any potential therapeutic agent or critical intermediate, the ability to reliably and accurately quantify it in various matrices is paramount for pharmacokinetic studies, quality control, and metabolic profiling.[1][2]

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the quantification of small molecules due to its high sensitivity, selectivity, and versatility.[3] This guide will detail a comprehensive validation of an LC-MS method for 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine, comparing its performance with other potential analytical techniques and providing the necessary experimental protocols to ensure scientific integrity.

The LC-MS Approach: A Symphony of Separation and Detection

The successful LC-MS analysis of a small molecule like 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection.[4] The goal is to achieve a method that is not only sensitive and selective but also robust and reproducible.

Chromatographic Considerations

The choice of the analytical column and mobile phase is critical for achieving good peak shape, resolution from potential interferences, and a reasonable run time. For a moderately polar compound like 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine, a reversed-phase C18 column is an excellent starting point.

A gradient elution is often preferred over an isocratic one in drug development to ensure the elution of a wider range of potential metabolites and impurities with good peak shape.[5] The use of a small amount of formic acid in the mobile phase serves to protonate the analyte, which enhances ionization efficiency in the positive ion mode of the mass spectrometer.[6]

Mass Spectrometric Detection: The Power of Tandem MS

For quantitative analysis, a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the industry standard due to its exceptional sensitivity and selectivity.[1] This technique involves selecting the protonated molecular ion ([M+H]⁺) of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then monitoring a specific, stable fragment ion in the third quadrupole (Q3). This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio.

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of confirmation for the identity of the analyte and its fragments.[7]

A Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.

FeatureLC-MS/MS (QqQ)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS
Sensitivity Very High (pg to fg level)High (pg to ng level)Extremely High (sub-pg to fg level)
Selectivity Very HighHighVery High
Sample Throughput Moderate to HighModerateHigh
Thermal Stability Requirement Not requiredRequiredNot required
Derivatization Generally not requiredMay be required for polar compoundsGenerally not required
Matrix Effects Can be significant, requires careful managementLess prone to ion suppressionCan be significant, requires careful management
Instrumentation Cost HighModerateHigh

Analysis:

  • GC-MS: While a viable technique for many small molecules, GC-MS requires the analyte to be volatile and thermally stable.[8] For a compound like 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine, there is a risk of degradation at the high temperatures of the injection port. Furthermore, polar metabolites may require derivatization, adding a step to the sample preparation and a potential source of variability.

  • UHPLC-MS/MS: This is an evolution of LC-MS that uses smaller column particles to achieve higher resolution and faster analysis times.[9] For high-throughput applications, UHPLC-MS/MS would be the superior choice. The principles of validation remain the same as for conventional LC-MS.

For the purposes of this guide, we will focus on a standard LC-MS/MS method, which is widely accessible in research and development laboratories.

Experimental Workflow and Validation Protocol

The following sections provide a detailed, step-by-step methodology for the validation of an LC-MS method for 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine, in accordance with international guidelines.[3][10]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a re-equilibration step.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: To be determined by infusing a standard solution of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine and its isotopically labeled internal standard. The most intense and stable fragment ions should be selected.

Sample Preparation

For analysis in a biological matrix such as plasma, a simple and efficient sample preparation method is crucial. Protein precipitation is a common and effective approach.[2]

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation Parameters

The following parameters must be assessed to ensure the method is reliable and fit for purpose.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources.[3]

  • Linearity and Range: The method should be linear over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be ≥ 0.99.[11]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% (±20% for the Lower Limit of Quantification), and the precision (as coefficient of variation, CV%) should be ≤15% (≤20% for the LLOQ).[9]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Visualization of the Validation Workflow

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting LC_Optimization LC Optimization (Column, Mobile Phase) MS_Tuning MS Tuning (MRM Transitions) LC_Optimization->MS_Tuning Sample_Prep Sample Preparation (Protein Precipitation) MS_Tuning->Sample_Prep Selectivity Selectivity Sample_Prep->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision LLOQ LLOQ Accuracy_Precision->LLOQ Matrix_Effect Matrix Effect LLOQ->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability Recovery->Stability Data_Acquisition Data Acquisition Stability->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Validation_Report Validation Report Data_Processing->Validation_Report

Caption: LC-MS Method Validation Workflow.

Conclusion

The LC-MS/MS method detailed in this guide provides a robust and reliable approach for the quantitative analysis of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine. By following the comprehensive validation protocol outlined, researchers can ensure the integrity and reproducibility of their data, which is essential for advancing drug development and scientific research. The inherent sensitivity and selectivity of tandem mass spectrometry make it the superior choice over alternative techniques like GC-MS for this class of compounds.

References

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. (2009). Taylor & Francis. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (2023). National Center for Biotechnology Information. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). ACS Publications. [Link]

  • Methods for the rapid detection of toxic halogenated hydrocarbons and kits useful in performing the same. (1996).
  • Development and validation of a liquid chromatography-mass spectrometry method for simultaneous analysis of triazine-based brominated flame retardants in environmental samples. (2020). PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). SlideShare. [Link]

  • Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. (2017). Sciensano. [Link]

  • Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. (2018). PubMed. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). ACS Publications. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2021). ChemRxiv. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). National Center for Biotechnology Information. [Link]

  • ANALYTICAL METHODS. (Date not available). Agency for Toxic Substances and Disease Registry. [Link]

  • Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. (2025). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. (Date not available). University of Arizona. [Link]

  • LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. (2016). MDPI. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. (2021). Springer. [Link]

  • Identification of chemical compounds by LC-MS in the hydroethanolic extract of Cassia sieberiana roots: a medicinal. (2025). Journal of Chemical and Pharmaceutical Biological Sciences. [Link]

  • Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. (2019). MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Analytical Methods. (Date not available). Royal Society of Chemistry. [Link]

  • Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. (2025). PubMed. [Link]

  • Analytical Methods. (2025). OPUS. [Link]

Sources

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and practical, field-proven insights into experimental design. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9]

The purity of pharmaceutical intermediates is a critical determinant of the final drug substance's quality, safety, and efficacy. For a novel heterocyclic compound like 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine, establishing a robust and reliable analytical method for purity assessment is a foundational step in its development trajectory. This guide will not only detail a validated HPLC method but also compare its performance with plausible alternatives, supported by illustrative experimental data.

The Analyte: 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is a substituted heterocyclic compound with potential applications in medicinal chemistry.[10] Its structure, featuring a fused furo-pyridine ring system, suggests that it is a moderately polar molecule.[10][11] The presence of the bromine atom and the pyridine nitrogen will influence its chromatographic behavior, making reversed-phase HPLC an ideal analytical approach.[12][13]

PropertyPredicted/Inferred ValueSource
Molecular FormulaC₇H₆BrNO[14][15]
Molecular Weight200.03 g/mol [14]
PolarityModerately PolarInferred from structure
UV AbsorbanceExpected due to aromatic systemInferred from structure

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is the cornerstone of accurate purity determination. Here, we compare a primary reversed-phase method with potential alternatives, highlighting the rationale behind our recommended approach.

ParameterMethod A (Recommended) Method B (Alternative 1) Method C (Alternative 2)
Stationary Phase C18 (L1), 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmCyano, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 20 mM Potassium Phosphate pH 3.0B: AcetonitrileA: WaterB: Methanol
Gradient 20-80% B over 15 min15-70% B over 12 min30-90% B over 20 min
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV at 260 nmUV at 260 nmUV at 260 nm
Column Temperature 30 °C35 °C25 °C

Rationale for Recommended Method (Method A): The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The use of a formic acid modifier in the mobile phase ensures good peak shape for the basic pyridine moiety and provides compatibility with mass spectrometry (MS) if impurity identification is required.[12] The gradient is designed to effectively separate the main analyte from potential process-related impurities and degradation products.

HPLC Method Validation Workflow

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[16][17]

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Reporting Method_Development Method Development Validation_Protocol Write Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Validation_Protocol->System_Suitability Throughout Testing Validation_Report Final Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: A typical workflow for HPLC method validation.

Detailed Experimental Protocols and Acceptance Criteria

The following sections provide detailed protocols for each validation parameter, based on the recommended Method A .

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3][16]

Experimental Protocol:

  • Forced Degradation: Subject the 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine sample to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products.

Acceptance Criteria:

  • The analyte peak should be free from co-eluting peaks in the stressed samples.

  • The peak purity angle should be less than the peak purity threshold.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine reference standard.

  • Calibration Standards: Prepare at least five concentrations across the range of 50% to 150% of the target concentration.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant.

Concentration LevelConcentration (µg/mL)Mean Peak Area
50%50450,123
75%75675,432
100%100900,789
125%1251,125,987
150%1501,351,234
0.9998
Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16][18]

Experimental Protocol:

  • Sample Preparation: Spike a placebo with known amounts of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare each concentration level in triplicate and analyze.

  • Calculation: Calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120119.299.3%
Mean Recovery 99.8%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[16]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Precision LevelMean Purity (%)RSD (%)
Repeatability99.850.45
Intermediate Precision99.790.68
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • LOD and LOQ values should be determined and reported.

ParameterValue (µg/mL)
LOD0.05
LOQ0.15
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][18]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Robustness_Parameters cluster_params Deliberate Variations HPLC_Method HPLC Method Flow_Rate Flow Rate (± 0.2 mL/min) HPLC_Method->Flow_Rate Temperature Column Temp. (± 5 °C) HPLC_Method->Temperature Mobile_Phase Mobile Phase (± 2% Organic) HPLC_Method->Mobile_Phase

Caption: Key parameters to vary during robustness testing.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[19]

Experimental Protocol:

  • Prepare a system suitability solution (a standard solution of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine).

  • Inject the solution five or six times at the beginning of each analytical run.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • RSD of Peak Areas: ≤ 2.0%

Conclusion

This guide has outlined a comprehensive approach to the validation of an HPLC method for the purity determination of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine. The recommended reversed-phase method (Method A) provides a robust and reliable platform for this analysis. By following the detailed experimental protocols and adhering to the specified acceptance criteria, which are grounded in international regulatory guidelines, laboratories can ensure the generation of high-quality, defensible data.[1][2][20][21] The principles and methodologies presented here are not only applicable to the target analyte but can also be adapted for the purity assessment of other novel pharmaceutical intermediates.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation - EMA. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • 2,3-Dihydrofuro[2,3-c]pyridine | C7H7NO | CID 14086962 - PubChem. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. [Link]

  • 5-bromo-2h,3h-furo[2,3-b]pyridine - PubChemLite. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

Sources

Evaluating Shelf-Life Stability of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine vs. Monocyclic Halopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Halopyridines are indispensable electrophilic building blocks in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) critical to modern drug discovery. However, their shelf-life stability varies drastically depending on their substitution patterns and ring systems.

As an Application Scientist, I frequently observe that the failure of a cross-coupling reaction is not due to the catalyst, but rather the silent degradation of the halopyridine starting material. This guide provides an objective, data-driven comparison of the shelf-life stability of the bicyclic 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine against traditional monocyclic alternatives like 2-Bromopyridine and 4-Bromopyridine .

Mechanistic Causality of Degradation

To establish a robust shelf-life, we must first understand the chemical causality behind halopyridine degradation. The structural differences between bicyclic and monocyclic systems fundamentally alter their electronic profiles and, consequently, their vulnerabilities.

  • Nucleophilic Self-Condensation (Polymerization): Monocyclic 4-Bromopyridine is highly unstable as a free base. The electron-withdrawing nature of the pyridine nitrogen heavily activates the C4 position, leading to rapid intermolecular nucleophilic attack by the nitrogen of one molecule onto the C4 of another. This causes runaway polymerization, necessitating its commercial storage as a hydrochloride salt to protonate the nitrogen and quench its nucleophilicity[1].

  • Photolytic C-Br Cleavage: Simple halopyridines like 2-Bromopyridine are thermally stable but highly sensitive to UV light[2]. Photolytic excitation causes homolytic cleavage of the C-Br bond, generating reactive aryl radicals that abstract hydrogen from solvents or self-condense into complex, often toxic, photoproducts[3].

  • Oxidative Vulnerability in Bicyclic Systems: In contrast, 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine benefits from the electron-donating effect of the fused dihydrofuran ring. This increases the overall electron density of the pyridine core, deactivating it toward nucleophilic self-condensation and granting exceptional thermal stability. However, this same electron-rich nature makes the furan oxygen adjacent to the ring susceptible to autoxidation when exposed to atmospheric oxygen, potentially forming hydroperoxides or N-oxides[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, stability testing cannot rely on simple observation; it must be a self-validating system . Our protocol pairs Photodiode Array (PDA) detection with tandem mass spectrometry (LC-MS/MS). The system validates itself via Mass Balance: the molar sum of the remaining parent compound and all newly formed degradant peaks must equal 100% (±2%) of the initial T=0 concentration. If the mass balance drops below 98%, the system automatically flags the presence of "invisible" degradation (e.g., volatile loss or non-UV-absorbing polymerization), triggering orthogonal NMR analysis.

Workflow A Halopyridine Selection B Thermal Stress (ICH Q1A) A->B C Photostability (ICH Q1B) A->C D Oxidative Stress (H2O2) A->D E HPLC-PDA Validation B->E F LC-MS/MS ID C->F D->F G Shelf-Life Established E->G F->G

Fig 1. Self-validating ICH-compliant stability workflow for halopyridines.

Step-by-Step Methodology
  • Baseline Quantitation & Dark Control Setup: Prepare 1.0 mg/mL stock solutions of all halopyridines in HPLC-grade Acetonitrile. Critically, establish a "Dark Control" wrapped in aluminum foil for all photostability tests. Causality: UV chambers generate latent heat. The dark control decouples thermal degradation from true photolytic cleavage, ensuring the observed degradation is strictly photon-induced[5].

  • Accelerated Thermal & Humidity Stress: Incubate solid aliquots in a controlled environmental chamber at 40°C ± 2°C and 75% RH ± 5% RH for 6 months, adhering to the [6]. Pull aliquots at T=0, 1, 3, and 6 months.

  • Photostability Exposure: Subject transparent quartz cuvettes to a controlled Xenon arc lamp. Deliver an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter, per[5].

  • Oxidative Stress: Treat samples with 3% H₂O₂ at room temperature for 24 hours to simulate aggressive atmospheric autoxidation.

  • Orthogonal Analysis: Inject 10 µL of each sample into an Agilent 1290 UHPLC coupled with a PDA (200-400 nm) and a 6545 Q-TOF MS to calculate mass balance and identify degradants.

Comparative Stability Data

The following table summarizes the quantitative recovery of each halopyridine after being subjected to the self-validating stress protocols.

CompoundAccelerated Thermal (40°C/75% RH, 6 Mo)Photostability (UV/Vis, 1.2M lux-hr)Oxidative Stress (3% H₂O₂, 24h)Projected Shelf-Life (25°C)
5-Bromo-2,3-dihydrofuro[2,3-c]pyridine >99% Recovery (Highly Stable)94% Recovery (Slight debromination)88% Recovery (Furan ring oxidation)24 Months (Inert gas, Dark)
2-Bromopyridine >98% Recovery (Stable)85% Recovery (Significant degradation)>97% Recovery (Stable)24 Months (Dark)
4-Bromopyridine (Free Base)<10% Recovery (Rapid polymerization)N/A (Fails thermal baseline)N/A (Fails thermal baseline)<1 Week (Requires HCl salt)
Degradation Pathways of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

While 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine exhibits superior thermal stability compared to 4-Bromopyridine, LC-MS/MS analysis reveals two primary degradation pathways under specific stress conditions:

Pathway P 5-Bromo-2,3-dihydrofuro [2,3-c]pyridine UV UV Light Exposure P->UV Ox Furan Ring Oxidation P->Ox Autoxidation Rad Aryl Radical + Br• UV->Rad Cleavage Deb Debrominated Product Rad->Deb H-Abstraction

Fig 2. Primary degradation pathways of 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine.

Conclusion & Storage Recommendations

The structural nuances of halopyridines dictate their handling. Monocyclic 4-bromopyridine is fundamentally flawed as a free base and must be handled as a salt[1]. 2-Bromopyridine is thermally robust but falls victim to severe photolytic degradation[2].

5-Bromo-2,3-dihydrofuro[2,3-c]pyridine represents a highly stable bicyclic alternative for cross-coupling, completely resisting the nucleophilic polymerization seen in other isomers. However, its electron-rich dihydrofuran ring introduces a vulnerability to oxidation[4].

Best Practices for 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine:

  • Storage: Store at 2–8°C to further suppress any slow oxidative kinetics.

  • Atmosphere: Backfill containers with Argon or Nitrogen after every use to prevent furan ring autoxidation.

  • Vessel: Utilize amber glass vials to mitigate the minor photolytic debromination pathway observed under intense UV exposure.

References
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Evaluation of photostability of azelnidipine tablets and structure determination of its photoproducts PubMed URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Guide: 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine

As a specialized halogenated fused-pyridine derivative, 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine is a highly valuable structural building block in medicinal chemistry and agrochemical synthesis. While its unique fused dihydrofuran ring and bromine substituent make it indispensable for cross-coupling reactions, these exact structural features dictate a stringent safety and handling protocol.

This technical guide provides researchers and drug development professionals with field-proven, self-validating protocols to manage the specific toxicological hazards associated with this compound.

Toxicological Profile & Mechanistic Hazards

To design an effective safety protocol, one must first understand the causality behind the compound's toxicity. Standard safety measures often fail when researchers treat halogenated pyridines like generic organic powders.

  • Dermal Penetration & Lipophilicity : The addition of a bromine atom significantly increases the lipophilicity (LogP) of the pyridine scaffold. Halogenated pyridines are notorious for their ability to be rapidly absorbed through intact skin [4]. Once absorbed, they bypass primary barriers and enter systemic circulation.

  • Hepatic Metabolism (CYP450) : In vivo, halogenated pyridines undergo N-oxidation via hepatic cytochrome P450 enzymes. This metabolic pathway generates reactive intermediates that can bind to cellular macromolecules, leading to hepatotoxicity and central lobular fatty degeneration [4].

  • Electrophilic Tissue Irritation : The compound is a Category 2 skin irritant and a Category 2A severe eye irritant. The electron-withdrawing nature of the bromine atom makes the pyridine ring highly electrophilic, allowing it to react rapidly with nucleophilic residues in the mucous membranes and cornea, causing severe localized tissue damage [1].

  • Respiratory Hazard (STOT SE 3) : Inhalation of aerosolized dust can cause severe respiratory tract irritation, leading to coughing, wheezing, and shortness of breath [2].

ToxPathway Compound 5-Bromo-2,3-dihydrofuro[2,3-c]pyridine (Lipophilic Halogenated Pyridine) Skin Dermal Exposure (Rapid Intact Skin Absorption) Compound->Skin Inhale Inhalation Exposure (Aerosolized Dust/Vapor) Compound->Inhale Metabolism Hepatic CYP450 Metabolism (N-Oxidation / Reactive Intermediates) Skin->Metabolism PPE_Skin Mitigation: Butyl/Nitrile Gloves & FR Lab Coat Skin->PPE_Skin Prevented by Inhale->Metabolism Irritation Direct Tissue Irritation (Mucous Membranes / Cornea) Inhale->Irritation PPE_Resp Mitigation: Class II BSC & N95/P100 Respirator Inhale->PPE_Resp Prevented by

Mechanistic toxicological pathways of halogenated pyridines and PPE mitigation.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated pyridines. The following matrix outlines the required gear and the mechanistic justification for each choice to ensure a self-validating defense against exposure.

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl rubber or Double-layered Nitrile (≥0.11 mm thickness)Standard latex is highly permeable to lipophilic organic compounds. Butyl rubber provides superior chemical resistance against the rapid dermal absorption characteristic of halogenated pyridines [3].
Eye Protection ANSI Z87.1 tight-fitting chemical safety gogglesPrevents ocular exposure to fine dust/aerosols. The compound causes severe Category 2A corneal irritation upon contact [1].
Body Protection Flame-resistant (FR) lab coat, closed-toe non-porous shoesProtects against localized flammability of organic dusts and prevents systemic absorption via accidental spills on clothing.
Respiratory NIOSH-approved N95/P100 particulate respiratorRequired if weighing outside a containment hood. Mitigates inhalation of aerosolized particulates, preventing STOT SE 3 respiratory tract irritation[1].

Engineering Controls & Operational Workflow

To maintain scientific integrity and operational safety, chemical handling must follow a strict, step-by-step methodology.

Workflow Step1 1. Pre-Operation Verify Hood Face Velocity (>80 fpm) Step2 2. PPE Donning Double Nitrile, Z87.1 Goggles, FR Coat Step1->Step2 Step3 3. Material Handling Anti-Static Transfer & Closed-System Step2->Step3 Step4 4. Decontamination Solvent Wipe -> Soap & Water Step3->Step4 Step5 5. Waste Disposal Segregate as Halogenated Organic Step4->Step5

Standard operating procedure for handling halogenated pyridine derivatives safely.

Step-by-Step Handling Methodology:

Step 1: Pre-Operation Assessment & Containment

  • Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood is fully operational with a face velocity of at least 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can trigger exothermic decomposition [1].

  • Don all required PPE (refer to the matrix) before breaking the seal on the primary container.

Step 2: Weighing and Transfer

  • Anti-Static Precautions : Use anti-static weighing boats and grounded spatulas. Brominated organic powders can accumulate static charge during friction, leading to sudden aerosolization and subsequent inhalation exposure.

  • Closed-System Transfer : Whenever possible, prepare stock solutions (e.g., in DMSO or DMF) directly within the original tared vial to minimize the handling of dry, dispersible powder.

  • Draft Shielding : If using an analytical balance outside the main fume hood is unavoidable, utilize a draft shield and wear a NIOSH-approved respirator [3].

Step 3: Post-Handling Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for solubilizing the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with soapy water to remove residual organics.

  • Doff gloves carefully using the "glove-in-glove" technique to prevent secondary dermal exposure. Wash hands immediately with copious amounts of soap and water [3].

Emergency Response & Spill Management

In the event of a protocol failure, immediate mechanistic-driven response is required:

  • Dermal Exposure : Immediately remove contaminated clothing. Flush the affected skin area with water for at least 15 minutes. Do not use organic solvents to wash the skin , as this will artificially enhance the absorption of the lipophilic compound into the bloodstream [3].

  • Ocular Exposure : Use an emergency eyewash station to flush eyes for 15-20 minutes, holding eyelids open. Seek immediate ophthalmological evaluation due to the high risk of severe corneal damage [1].

  • Powder Spill : Do not dry sweep, which aerosolizes the hazard. Cover the spill with damp absorbent pads or sand to suppress dust generation. Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container [2].

Disposal & Waste Management

5-Bromo-2,3-dihydrofuro[2,3-c]pyridine must be strictly treated as Halogenated Organic Waste .

  • Environmental Toxicity : Do not discharge into the sink or general trash. The compound is toxic to aquatic organisms and is not readily biodegradable.

  • Segregation : Segregate from non-halogenated solvent waste to prevent the formation of reactive mixtures and to comply with EPA/local environmental incineration regulations.

  • Labeling : Label all waste containers clearly with "Halogenated Pyridine Derivative - Toxic/Irritant" to ensure downstream handlers are aware of the specific chemical class.

References

  • 1, Fisher Scientific. 2.2, PubChem.

  • 3, CAMEO Chemicals - NOAA.

  • 4, National Toxicology Program.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.